Alk-IN-5
Description
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Structure
3D Structure
Properties
Molecular Formula |
C24H25FN6O3 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[6-[(1S)-1-(5-fluoro-2-pyridinyl)ethoxy]-1-(5-methyl-1H-pyrazol-3-yl)pyrrolo[2,3-b]pyridin-3-yl]-[(2S)-2-methylmorpholin-4-yl]methanone |
InChI |
InChI=1S/C24H25FN6O3/c1-14-10-21(29-28-14)31-13-19(24(32)30-8-9-33-15(2)12-30)18-5-7-22(27-23(18)31)34-16(3)20-6-4-17(25)11-26-20/h4-7,10-11,13,15-16H,8-9,12H2,1-3H3,(H,28,29)/t15-,16-/m0/s1 |
InChI Key |
UTDAGOYVDYQGFI-HOTGVXAUSA-N |
Isomeric SMILES |
C[C@H]1CN(CCO1)C(=O)C2=CN(C3=C2C=CC(=N3)O[C@@H](C)C4=NC=C(C=C4)F)C5=NNC(=C5)C |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CN(C3=C2C=CC(=N3)OC(C)C4=NC=C(C=C4)F)C5=NNC(=C5)C |
Origin of Product |
United States |
Foundational & Exploratory
In Vitro Kinase Selectivity Profile of Alk-IN-5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies used to determine the in vitro kinase selectivity profile of novel inhibitors, with a specific focus on the conceptual framework for a compound like Alk-IN-5. Due to the absence of publicly available in vitro kinase selectivity data for this compound in the conducted searches, this document will focus on the experimental protocols and signaling pathway context crucial for such an assessment.
Data Presentation: In Vitro Kinase Selectivity Profile
A comprehensive in vitro kinase selectivity profile is critical for the development of targeted kinase inhibitors. This is typically presented as a table summarizing the inhibitory activity of the compound against a broad panel of kinases. The data, usually in the form of half-maximal inhibitory concentrations (IC50), allows for the assessment of both the potency and the selectivity of the inhibitor.
As of the latest search, specific quantitative data for the in vitro kinase selectivity profile of this compound is not publicly available. A representative table structure for presenting such data is provided below for illustrative purposes.
| Kinase Target | IC50 (nM) |
| ALK | [Data Not Available] |
| Kinase 2 | [Data Not Available] |
| Kinase 3 | [Data Not Available] |
| ... | [Data Not Available] |
Experimental Protocols: Determining In Vitro Kinase Selectivity
The following section details a representative experimental protocol for determining the in vitro kinase selectivity of a small molecule inhibitor like this compound. The ADP-Glo™ Kinase Assay is a common method used for this purpose due to its high sensitivity and broad applicability across different kinase families.
Protocol: ADP-Glo™ Kinase Assay for Kinase Selectivity Profiling
This protocol is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase reaction buffer. A typical buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
ATP Stock Solution: Prepare a stock solution of ATP at a concentration relevant to the Km of the kinase being tested (e.g., 1 mM).
-
Kinase and Substrate Preparation: Reconstitute or dilute the specific kinase and its corresponding substrate to the desired concentrations in the kinase buffer.
-
This compound Serial Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these into the kinase buffer to achieve the final desired concentrations for the assay.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare these reagents according to the manufacturer's instructions (Promega).
2. Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (for control wells).
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
3. ADP Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for another 30-60 minutes.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, drives several downstream signaling pathways implicated in cell proliferation, survival, and differentiation. This compound is designed to inhibit the kinase activity of ALK, thereby blocking these oncogenic signals.
In-depth Structural Analysis of Alk-IN-5: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the structural analysis of Alk-IN-5, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers, most notably non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][2] Understanding the precise molecular interactions between this compound and its target is paramount for the rational design of next-generation inhibitors with improved efficacy and resistance profiles. This document summarizes the key quantitative data, details the experimental methodologies for structural determination, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to Anaplastic Lymphoma Kinase (ALK)
ALK is a member of the insulin receptor superfamily of receptor tyrosine kinases.[1][3] Structurally, the full-length ALK protein consists of an extracellular domain, a single-pass transmembrane helix, and an intracellular tyrosine kinase domain.[3][4] Under normal physiological conditions, ALK is involved in the development of the nervous system.[5] However, chromosomal rearrangements can lead to the formation of fusion proteins, such as NPM-ALK and EML4-ALK, which result in constitutive activation of the ALK kinase domain.[2][6] This aberrant signaling drives oncogenesis by promoting uncontrolled cell proliferation and survival through downstream pathways including the PI3K/AKT, RAS/RAF/MEK, and JAK/STAT pathways.[6]
This compound: A Potent ALK Inhibitor
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of the ALK tyrosine kinase domain. Its high potency and selectivity make it a significant compound in the study of ALK-driven malignancies.
Quantitative Binding and Activity Data
The following table summarizes the key quantitative parameters that characterize the interaction of this compound with its target, ALK.
| Parameter | Value | Description |
| IC50 | 2.9 nM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of ALK kinase activity in vitro.[7] |
| Binding Affinity (Kd) | Data Not Available | The equilibrium dissociation constant, a measure of the binding affinity between this compound and the ALK protein. A lower Kd indicates a stronger binding affinity. |
| Brain Penetrance | High | This compound is characterized as a brain-penetrant inhibitor, suggesting its potential utility in treating brain metastases, a common occurrence in ALK-positive cancers.[7] |
Structural Analysis of the this compound-ALK Complex
The three-dimensional structure of this compound in complex with the ALK kinase domain provides critical insights into its mechanism of inhibition. This information is typically obtained through X-ray crystallography. While a specific PDB entry for an "this compound"-ALK complex is not publicly available, the following sections describe the general methodology used for similar ALK inhibitor complexes, such as that of Entrectinib (PDB: 5FTO).[8]
Experimental Protocol: X-ray Crystallography
The determination of the crystal structure of an ALK kinase domain in complex with an inhibitor involves several key steps:
-
Protein Expression and Purification: The human ALK kinase domain (residues ~1090-1364) is typically expressed in an insect cell system (e.g., Sf9 cells) using a baculovirus vector. The expressed protein is then purified to homogeneity using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.
-
Complex Formation: The purified ALK kinase domain is incubated with a molar excess of the inhibitor (e.g., this compound) to ensure complete binding.
-
Crystallization: The protein-inhibitor complex is subjected to crystallization screening using various techniques like vapor diffusion (hanging drop or sitting drop). This involves mixing the complex with a precipitant solution and allowing it to equilibrate, with the goal of forming well-ordered crystals.
-
Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern of the X-rays as they pass through the crystal is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the molecule. A molecular model is then built into this map and refined to best fit the experimental data. For novel complexes, molecular replacement using a previously solved ALK kinase domain structure is often employed. The final refined structure provides atomic-level detail of the protein and the bound inhibitor. For a similar structure, the resolution was reported to be 2.22 Å.[8]
Signaling Pathways and Experimental Workflow
ALK Signaling Pathway
The following diagram illustrates the canonical ALK signaling pathway that is constitutively activated in cancer due to ALK fusion proteins and is the target of inhibitors like this compound.
Caption: Downstream signaling pathways activated by ALK fusion proteins.
Experimental Workflow for Structural Analysis
The logical flow of experiments to determine and analyze the structure of this compound bound to its target is depicted below.
Caption: Workflow for determining the crystal structure of the ALK-Alk-IN-5 complex.
Conclusion
The structural and quantitative data available for this compound underscore its potential as a highly effective inhibitor of the ALK tyrosine kinase. A detailed understanding of its binding mode within the ALK active site, derived from structural biology techniques like X-ray crystallography, is indispensable for the ongoing development of novel therapeutics. This knowledge not only explains the compound's high potency but also provides a framework for designing inhibitors that can overcome the challenge of acquired resistance mutations, a significant clinical issue in the treatment of ALK-positive cancers.[4] Further structural studies on complexes involving mutant forms of ALK will be crucial in this endeavor.
References
- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ALK: Precision Medicine Takes On Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 7. This compound | ALK | TargetMol [targetmol.com]
- 8. rcsb.org [rcsb.org]
The Modulatory Effects of Alk-IN-5 on Anaplastic Lymphoma Kinase (ALK) Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alk-IN-5 is a potent, selective, and brain-penetrant inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] This technical guide provides an in-depth overview of the cellular pathways modulated by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, signal transduction, and drug development.
Core Target: Anaplastic Lymphoma Kinase (ALK)
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[4] In several types of cancer, chromosomal rearrangements can lead to the creation of fusion proteins involving ALK, resulting in its constitutive activation and the subsequent engagement of downstream signaling pathways that drive cell proliferation, survival, and differentiation.[5][6] These oncogenic ALK fusions are well-established therapeutic targets, and ALK inhibitors have shown significant clinical efficacy in cancers such as non-small cell lung cancer (NSCLC).
Quantitative Data for this compound
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative metrics for this compound.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 2.9 nM | ALK | Biochemical | [1][2][3] |
| Cellular IC50 | 27 nM | ALK | Cellular | [1][3] |
Cellular Pathways Modulated by this compound Treatment
ALK activation, typically through fusion events, leads to the stimulation of several downstream signaling cascades. This compound, by inhibiting the kinase activity of ALK, effectively attenuates these pathways. The primary pathways affected are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation, differentiation, and survival. Constitutive ALK activation leads to persistent signaling through this pathway, promoting uncontrolled cell growth.
-
PI3K-AKT-mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism. Its aberrant activation by oncogenic ALK contributes to tumor progression and resistance to apoptosis.
-
JAK-STAT Pathway: The JAK-STAT pathway is involved in cell growth, survival, and immune responses. Its activation by ALK can contribute to the malignant phenotype.
-
PLCγ Pathway: Phospholipase C gamma (PLCγ) signaling can also be initiated by ALK, influencing cellular processes such as proliferation and migration.[6]
The inhibitory action of this compound on the ALK kinase domain prevents the phosphorylation and activation of these downstream effectors, thereby mitigating the oncogenic signals.
Signaling Pathway Diagram
// Nodes Alk_IN_5 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; ALK [label="ALK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCG [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Alk_IN_5 -> ALK [arrowhead=tee, color="#EA4335"]; ALK -> RAS [color="#5F6368"]; RAS -> RAF [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ALK -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> mTOR [color="#5F6368"]; ALK -> JAK [color="#5F6368"]; JAK -> STAT [color="#5F6368"]; ALK -> PLCG [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; STAT -> Proliferation [color="#5F6368"]; PLCG -> Proliferation [color="#5F6368"]; } .end
Caption: ALK signaling pathways inhibited by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the effects of ALK inhibitors like this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the ALK enzyme.
Protocol:
-
Recombinant human ALK enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a kinase reaction buffer.
-
This compound is added to the reaction at various concentrations.
-
The reaction is allowed to proceed at 37°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The percentage of kinase inhibition is calculated for each concentration of this compound relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of ALK-dependent cancer cell lines.
Protocol:
-
ALK-positive cancer cells (e.g., H3122 NSCLC cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
The cells are incubated for a period of 72 hours.
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, resazurin, or a cell-titer glo assay, which measures ATP content as an indicator of metabolically active cells.
-
The results are normalized to the vehicle-treated control cells, and the cellular IC50 is calculated from the dose-response curve.
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation status of key downstream signaling proteins in ALK-driven pathways.
Protocol:
-
ALK-positive cells are treated with various concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated forms of ALK, ERK, AKT, and STAT3, as well as antibodies for the total protein levels of these signaling molecules as loading controls.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.
Experimental Workflow Diagram
// Nodes Start [label="Start: ALK-positive\nCancer Cell Line", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment [label="Treat cells with\nthis compound (various conc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubate (e.g., 72h for proliferation,\n2-4h for signaling)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation_Assay [label="Cell Proliferation Assay\n(e.g., MTT, CellTiter-Glo)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis_Prolif [label="Calculate Cellular IC50", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis_WB [label="Quantify Phospho-protein Levels", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Treatment; Treatment -> Incubation; Incubation -> Proliferation_Assay; Incubation -> Western_Blot; Proliferation_Assay -> Data_Analysis_Prolif; Western_Blot -> Data_Analysis_WB; } .end
Caption: General experimental workflow for cellular characterization.
Conclusion
This compound is a highly potent and selective inhibitor of ALK, demonstrating significant activity in both biochemical and cellular contexts. Its mechanism of action involves the direct inhibition of ALK kinase activity, leading to the suppression of key downstream oncogenic signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT cascades. The experimental protocols outlined in this guide provide a robust framework for the further investigation and characterization of this compound and other ALK inhibitors. This comprehensive understanding of its modulatory effects on cellular pathways is critical for its continued development as a potential therapeutic agent for ALK-driven malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ALK | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
understanding the role of ALK in disease pathogenesis
An in-depth technical guide on the role of Anaplastic Lymphoma Kinase (ALK) in disease pathogenesis, prepared for researchers, scientists, and drug development professionals.
Introduction to Anaplastic Lymphoma Kinase (ALK)
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase belonging to the insulin receptor superfamily.[1][2] Under normal physiological conditions, ALK expression is primarily restricted to the developing nervous system, where it plays a role in cell proliferation and differentiation.[2][3][4] In most adult tissues, the ALK gene is silenced.[5] However, aberrant ALK activity, driven by genetic alterations, is a key oncogenic driver in a range of malignancies, including Non-Small Cell Lung Cancer (NSCLC), Anaplastic Large-Cell Lymphoma (ALCL), and neuroblastoma.[1][2][6] These alterations lead to the constitutive activation of the ALK kinase domain, triggering downstream signaling pathways that promote uncontrolled cell growth, survival, and proliferation.[1][3]
Mechanisms of Oncogenic ALK Activation
The oncogenic activation of ALK occurs through three primary genetic mechanisms: chromosomal rearrangements leading to fusion genes, activating point mutations, and gene amplification.[1][6][7]
-
Chromosomal Rearrangements (Gene Fusions): This is the most common mechanism of ALK activation in cancers like NSCLC and ALCL.[3] Chromosomal translocations or inversions juxtapose the 3' region of the ALK gene, which encodes the intracellular kinase domain, with the 5' end of a partner gene.[5][6] The partner gene provides a promoter that drives expression and a dimerization or oligomerization domain that causes ligand-independent, constitutive activation of the ALK kinase.[3][8] The most well-known fusions are Nucleophosmin (NPM1)-ALK in ALCL and Echinoderm Microtubule-associated protein-like 4 (EML4)-ALK in NSCLC.[6][9]
-
Activating Point Mutations: Somatic and germline point mutations within the ALK kinase domain can lead to its constitutive activation. These are the predominant mechanism of ALK activation in both familial and sporadic cases of neuroblastoma.[1][2][6] Key hotspot mutations have been identified at positions F1174, R1275, and F1245.[10]
-
Gene Amplification: An increase in the copy number of the ALK gene can lead to overexpression of the ALK protein and subsequent oncogenic signaling.[1] This mechanism has been observed in neuroblastoma, often associated with a more aggressive disease phenotype, as well as in a subset of rhabdomyosarcomas.[2][7]
Core ALK Signaling Pathways
Constitutively active ALK fusion proteins and mutants exert their oncogenic effects by activating a complex network of downstream signaling cascades. The three canonical pathways are the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[1][9][11] These pathways collectively drive cell proliferation, survival, and inhibit apoptosis.
Caption: Core downstream signaling pathways activated by oncogenic ALK.
RAS-RAF-MEK-ERK (MAPK) Pathway
Activation of the RAS-MAPK pathway is critical for ALK-driven oncogenesis, particularly in NSCLC.[12][13][14] ALK signaling through this cascade promotes cell proliferation and survival.[15][16] Studies have shown that this pathway is essential for ALK+ tumor cell survival, and its reactivation is a key mechanism of resistance to ALK inhibitors.[12][13][14]
PI3K-AKT-mTOR Pathway
The PI3K-AKT pathway is a crucial mediator of the anti-apoptotic signals driven by ALK activation.[11][17] Activated ALK phosphorylates and activates PI3K, which in turn activates AKT.[18] AKT then phosphorylates a variety of downstream targets that block apoptosis and promote cell survival and growth, including the mTOR complex.[11][18] Persistent activation of this pathway can mediate initial resistance to ALK-targeted therapies.[19][20]
JAK-STAT Pathway
The JAK-STAT pathway, particularly STAT3, is a key effector of ALK signaling, especially in ALCL.[11][21] ALK can activate STAT3 either directly or indirectly through Janus Kinase (JAK).[11][22] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell survival and anti-apoptosis, such as Bcl-2, Bcl-xL, and Survivin.[11][22][23][24]
Therapeutic Targeting and Resistance Mechanisms
The dependence of certain cancers on ALK signaling makes it an attractive therapeutic target.[25] The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with ALK-positive malignancies.[26][27] However, therapeutic resistance is a major clinical challenge.[28]
Resistance mechanisms are broadly classified as ALK-dependent (on-target) or ALK-independent (off-target).
-
ALK-Dependent Resistance: This involves genetic changes to the ALK gene itself. The most common mechanism is the acquisition of secondary mutations in the ALK kinase domain that interfere with TKI binding.[26][29] Another mechanism is the amplification of the ALK fusion gene, leading to overexpression of the target protein.[30]
-
ALK-Independent Resistance: This occurs when cancer cells activate alternative "bypass" signaling pathways to maintain cell growth and survival, thereby circumventing the need for ALK signaling.[28] Commonly activated bypass pathways include EGFR, MET, KRAS, and IGF-1R.[28][30]
Caption: Overview of resistance mechanisms to ALK tyrosine kinase inhibitors.
Quantitative Data Summary
Table 1: Prevalence of ALK Alterations in Various Cancers
| Cancer Type | Prevalence of ALK Alteration | Primary Mechanism | References |
| Non-Small Cell Lung Cancer (NSCLC) | ~4-5% | Gene Fusion (e.g., EML4-ALK) | [4][31] |
| Anaplastic Large-Cell Lymphoma (ALCL) | ~70-80% of ALK+ cases | Gene Fusion (e.g., NPM1-ALK) | [11] |
| Neuroblastoma | ~8-10% of high-risk cases | Point Mutations, Amplification | [7] |
| Inflammatory Myofibroblastic Tumor (IMT) | ~50% | Gene Fusion | [1] |
Table 2: Common Acquired Resistance Mutations to ALK TKIs
| ALK TKI Generation | Inhibitor(s) | Common Resistance Mutations | References |
| First-Generation | Crizotinib | L1196M, G1269A, C1156Y, G1202R | [26][29] |
| Second-Generation | Alectinib, Ceritinib, Brigatinib | G1202R (primary), L1196M, I1171T/N/S | [26][29][30] |
| Third-Generation | Lorlatinib | Compound mutations (e.g., G1202R+L1196M) | [26][29] |
Experimental Protocols for ALK Analysis
Accurate detection of ALK gene rearrangements is crucial for identifying patients who may benefit from ALK-targeted therapies.[31] The primary methods are fluorescence in situ hybridization (FISH), immunohistochemistry (IHC), reverse transcriptase-polymerase chain reaction (RT-PCR), and next-generation sequencing (NGS).[32][33]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The role of anaplastic lymphoma kinase in pediatric cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lung.org [lung.org]
- 5. Diagnostic Assays for Identification of Anaplastic Lymphoma Kinase–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The emerging pathogenic and therapeutic importance of the anaplastic lymphoma kinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anaplastic lymphoma kinase: role in cancer pathogenesis and small-molecule inhibitor development for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. RAS-MAPK signaling influences the efficacy of ALK-targeting agents in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RAS signaling in ALK fusion lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RAS-MAPK in ALK targeted therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ALK+ Anaplastic Large Cell Lymphoma Exhibits Phosphatidylinositol-3 Kinase/Akt Activity with Retained but Inactivated PTEN – A Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Blocking the PI3K pathway enhances the efficacy of ALK-targeted therapy in EML4-ALK-positive nonsmall-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Anaplastic lymphoma kinase (ALK) activates Stat3 and protects hematopoietic cells from cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Role of ERK-BIM and STAT3-survivin signaling pathways in ALK inhibitor-induced apoptosis in EML4-ALK-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ashpublications.org [ashpublications.org]
- 26. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. karger.com [karger.com]
- 29. dovepress.com [dovepress.com]
- 30. oaepublish.com [oaepublish.com]
- 31. Assessment of ALK gene fusions in lung cancer using the differential expression and exon integrity methods - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ALK‐rearrangement in non‐small‐cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
Exploring Novel Therapeutic Targets of ALK Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with ALK-rearranged malignancies. However, the clinical utility of these inhibitors is often hampered by the development of resistance, which can be mediated by on-target mutations within the ALK kinase domain or by the activation of alternative, off-target signaling pathways. This guide delves into the expanding landscape of therapeutic targets for ALK inhibitors, moving beyond the primary ALK target to explore novel avenues for therapeutic intervention. We will examine the off-target effects of current ALK inhibitors, the bypass signaling pathways that drive resistance, and the experimental methodologies employed to identify and validate these new targets.
I. Off-Target Kinase Inhibition Profiles of ALK Inhibitors
Next-generation ALK inhibitors have been designed for increased potency and selectivity against ALK. However, many of these inhibitors exhibit activity against other kinases, which can contribute to both their therapeutic efficacy and toxicity profiles. Understanding these off-target effects is crucial for rational drug design and for identifying new therapeutic opportunities.
Quantitative Data on Off-Target Inhibition
The following tables summarize the inhibitory activity (IC50 values) of several key ALK inhibitors against a panel of off-target kinases. This data is compiled from various preclinical studies and provides a comparative overview of their selectivity profiles.
Table 1: Crizotinib Off-Target Kinase Inhibition
| Target Kinase | IC50 (nM) | Reference |
| ALK | 250-300 | [1] |
| c-MET | ~8 | [2] |
| ROS1 | ~50 | [3] |
Table 2: Second-Generation ALK Inhibitor Off-Target Profiles
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Alectinib | ALK | 1.9 | [1][4] |
| RET | - | [4] | |
| Ceritinib | ALK | 0.15 | [4] |
| ROS1 | - | [4] | |
| IGF-1R | - | [4] | |
| Brigatinib | ALK | 0.6 | [5] |
| ROS1 | 18 | [5] | |
| FLT3 | - | [4] | |
| EGFR (L858R) | - | [4] |
Table 3: Third-Generation ALK Inhibitor Off-Target Profile
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Lorlatinib | ALK | 1.3 | [4] |
| ROS1 | - | [4] | |
| G1202R mutant ALK | 80 | [4] |
II. Resistance Mechanisms and Novel Therapeutic Targets
The emergence of resistance to ALK inhibitors is a major clinical challenge. Resistance mechanisms can be broadly categorized as ALK-dependent (on-target) or ALK-independent (off-target). The activation of bypass signaling pathways is a key off-target resistance mechanism and presents a rich source of novel therapeutic targets.
Key Bypass Signaling Pathways
-
EGFR Pathway: Activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway can bypass the need for ALK signaling, leading to cell survival and proliferation.[6]
-
MET Pathway: Amplification or overexpression of the MET receptor tyrosine kinase can drive resistance to ALK inhibitors, particularly those that do not also inhibit MET.[6]
-
IGF-1R Pathway: The Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway has been implicated in resistance to ALK inhibitors.[7]
-
SRC Pathway: Activation of the SRC family of non-receptor tyrosine kinases can also contribute to ALK TKI resistance.
-
MAPK Pathway: Downstream components of the Mitogen-Activated Protein Kinase (MAPK) pathway, such as MEK, can be reactivated to promote cell growth despite ALK inhibition.
III. Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex interplay of signaling molecules and the workflows used to study them is essential for a deeper understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these relationships.
Caption: Canonical ALK downstream signaling pathways.
Caption: Bypass signaling pathways mediating ALK inhibitor resistance.
Caption: General workflow for chemical proteomics-based target identification.
IV. Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of novel ALK inhibitor targets.
A. Competitive Chemical Proteomics for Target Identification
This protocol outlines a general approach for identifying the cellular targets of an ALK inhibitor using a competitive chemical proteomics strategy with quantitative mass spectrometry.
1. Materials and Reagents:
-
Cell line of interest (e.g., ALK-positive NSCLC cell line)
-
Cell culture medium and supplements
-
ALK inhibitor of interest
-
Immobilized kinase inhibitor affinity resin (e.g., Kinobeads)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Reagents for in-solution or on-bead protein digestion (DTT, iodoacetamide, trypsin)
-
Reagents for mass spectrometry analysis (e.g., formic acid, acetonitrile)
2. Procedure:
-
Cell Culture and Lysis: Culture cells to ~80-90% confluency. Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
Competitive Binding: Aliquot the cell lysate. To one aliquot, add the ALK inhibitor of interest at a concentration sufficient to saturate its targets. To another aliquot, add vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 1 hour) at 4°C.
-
Affinity Enrichment: Add the immobilized kinase inhibitor affinity resin to both the inhibitor-treated and vehicle-treated lysates. Incubate to allow binding of kinases to the resin.
-
Washing: Pellet the resin by centrifugation and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the resin using elution buffer. Alternatively, perform on-bead digestion by resuspending the beads in a digestion buffer, reducing with DTT, alkylating with iodoacetamide, and digesting with trypsin overnight.
-
Mass Spectrometry: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use quantitative proteomics software to compare the abundance of proteins identified in the inhibitor-treated sample versus the vehicle-treated sample. Proteins that are significantly depleted in the inhibitor-treated sample are considered potential targets of the ALK inhibitor.
B. CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is for determining the number of viable cells in culture based on the quantitation of ATP.
1. Materials and Reagents:
-
Cells in culture
-
Opaque-walled multiwell plates (e.g., 96-well)
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
2. Procedure:
-
Cell Seeding: Seed cells in opaque-walled multiwell plates at a density appropriate for the cell line and duration of the experiment. Include wells with medium only for background measurement.
-
Compound Treatment: Add the ALK inhibitor at various concentrations to the appropriate wells. Include vehicle control wells. Incubate the plates for the desired time (e.g., 72 hours) under standard cell culture conditions.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on a plate shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental wells. Normalize the data to the vehicle control wells and plot the results to determine the IC50 value of the inhibitor.[8][9][10]
C. In Vivo Xenograft Model for ALK-Positive NSCLC
This protocol describes the establishment of a patient-derived xenograft (PDX) model for testing the efficacy of ALK inhibitors in vivo.[11][12][13]
1. Materials and Reagents:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Fresh tumor tissue from an ALK-positive NSCLC patient
-
Sterile surgical instruments
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
ALK inhibitor formulated for oral administration
-
Vehicle control
2. Procedure:
-
Tumor Implantation: Obtain fresh, sterile tumor tissue from a patient with ALK-positive NSCLC. Cut the tumor into small fragments (e.g., 2-3 mm³). Anesthetize the mice and subcutaneously implant a tumor fragment into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor volume using calipers (Volume = (length x width²)/2).[13]
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the ALK inhibitor (e.g., by oral gavage) to the treatment group daily or as per the established dosing schedule. Administer the vehicle control to the control group.
-
Efficacy Assessment: Continue to monitor tumor growth in all groups throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting to assess target inhibition).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the ALK inhibitor. Statistical analysis can be performed to determine the significance of the treatment effect.
V. Conclusion
The landscape of ALK-targeted therapy is continually evolving. While direct inhibition of ALK remains a cornerstone of treatment for ALK-rearranged cancers, the exploration of novel therapeutic targets is paramount to overcoming resistance and improving patient outcomes. The off-target effects of existing ALK inhibitors present opportunities for drug repurposing and the development of multi-targeted agents. Furthermore, the elucidation of bypass signaling pathways that mediate resistance provides a roadmap for the rational design of combination therapies. The experimental approaches outlined in this guide are instrumental in identifying and validating these novel targets, paving the way for the next generation of more effective and durable cancer therapies.
References
- 1. Second- and third-generation ALK inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALK and IGF-1R as independent targets in crizotinib resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 10. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 11. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ALK/ALK5 Inhibition in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific information is publicly available for a compound designated "Alk-IN-5." The following application notes and protocols are generalized for small molecule inhibitors targeting Anaplastic Lymphoma Kinase (ALK) and Activin Receptor-Like Kinase 5 (ALK5) in cell culture experiments, based on established scientific literature.
I. Introduction and Background
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a critical role in the development and function of the nervous system.[1][2] In several types of cancer, such as non-small-cell lung cancer (NSCLC) and anaplastic large-cell lymphoma, the ALK gene undergoes chromosomal rearrangements, leading to the creation of fusion proteins (e.g., EML4-ALK).[2][3] These fusion proteins result in constitutive activation of the ALK kinase domain, driving downstream signaling pathways like PI3K/AKT, MAPK/ERK, and JAK/STAT, which promote uncontrolled cell proliferation and survival.[2]
Activin Receptor-Like Kinase 5 (ALK5) , also known as the transforming growth factor-beta (TGF-β) type I receptor, is a serine/threonine kinase.[4] Upon binding of TGF-β ligands, ALK5 becomes phosphorylated by the type II receptor, initiating a signaling cascade primarily through the phosphorylation of SMAD2 and SMAD3.[4][5] These activated SMADs then complex with SMAD4 and translocate to the nucleus to regulate the transcription of genes involved in a wide array of cellular processes, including cell growth, differentiation, apoptosis, and immune response.[4] Dysregulation of the TGF-β/ALK5 pathway is implicated in various pathologies, including cancer and fibrosis.[4][6]
Small molecule inhibitors targeting ALK and ALK5 are pivotal tools in both basic research to elucidate signaling pathways and in clinical settings for targeted cancer therapy.
II. Quantitative Data: Inhibitory Activity in Cell Lines
The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. The following table provides examples of IC50 values for various kinase inhibitors against different cancer cell lines, which is a standard method for assessing their potency.
| Compound ID | Target Pathway (Inferred) | Cell Line | Cell Type | Assay Duration | IC50 (µM) |
| Compound 5a | Colon Cancer Proliferation | Caco-2 | Colon Adenocarcinoma | 24 h | 43.16 µg/mL |
| Compound 5d | Colon Cancer Proliferation | Caco-2 | Colon Adenocarcinoma | 24 h | 60.8 µg/mL |
| Compound 4b | Prostate Cancer Proliferation | PC3 | Prostate Cancer | Not Specified | 7.785 |
| Compound 4c | Prostate Cancer Proliferation | PC3 | Prostate Cancer | Not Specified | 8.869 |
| Compound 4e | Prostate Cancer Proliferation | PC3 | Prostate Cancer | Not Specified | 8.765 |
| Compound 5 | General Cytotoxicity | MG-63 | Osteosarcoma | 24 h | ≤20 |
| Compound 5 | General Cytotoxicity | MDA-MB-231 | Breast Adenocarcinoma | 24 h | ≤20 |
Note: The data presented are illustrative and sourced from studies on various compounds.[7] Researchers should establish IC50 values for their specific inhibitor and cell lines of interest.
III. Experimental Protocols
The following are detailed, generalized protocols for assessing the effects of a hypothetical ALK or ALK5 inhibitor in a cell culture setting.
Protocol 1: Cell Proliferation and Viability (MTT Assay)
This assay determines the effect of an inhibitor on cell viability and proliferation.
Materials:
-
Target cancer cell lines (e.g., MCF-7, A549, PC3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)[8]
-
ALK/ALK5 inhibitor of interest
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.[9]
Protocol 2: Western Blot Analysis of Pathway Inhibition
This protocol assesses the inhibitor's ability to block the phosphorylation of its target and downstream signaling proteins.
Materials:
-
Target cancer cell lines
-
6-well cell culture plates
-
ALK/ALK5 inhibitor of interest
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-SMAD2, anti-SMAD2, anti-phospho-ERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x the IC50) for a specified duration (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and add 100-200 µL of lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the appropriate primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, normalized to the loading control.
IV. Visualizations: Signaling Pathways and Workflows
Generalized ALK Signaling Pathway
Caption: A simplified diagram of the primary ALK downstream signaling pathways.
Generalized ALK5 (TGF-β) Signaling Pathway
Caption: A simplified diagram of the canonical TGF-β/ALK5 signaling pathway.
Experimental Workflow for Inhibitor Characterization
Caption: A logical workflow for the in vitro characterization of a kinase inhibitor.
References
- 1. apexbt.com [apexbt.com]
- 2. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Signaling via Alk5 controls the ontogeny of lung Clara cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medic.upm.edu.my [medic.upm.edu.my]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alk-IN-5: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Alk-IN-5, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The provided protocols and data are intended to facilitate research and development of ALK-targeted therapies.
Introduction to this compound
This compound is a brain-penetrant small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] It exhibits high potency in both biochemical and cellular assays, making it a valuable tool for studying ALK-driven signaling pathways and for the development of novel therapeutics for ALK-positive cancers.
Quantitative Data Summary
The following table summarizes the key in vitro potency data for this compound.
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay | IC50 (ALK) | 2.9 nM | [1][2] |
| Cellular Assay | IC50 (ALK) | 27 nM | [1][2] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathway
This compound targets the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase. In various cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK) that result in constitutive activation of the ALK kinase domain. This aberrant signaling drives tumor growth and survival through the activation of several downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[3][4][5][6][7] this compound exerts its effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[8]
Caption: ALK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Cell Viability Assay
This protocol is to determine the in vitro efficacy of this compound by measuring its effect on the viability of ALK-positive cancer cells. A common method is the MTT or MTS assay, which measures the metabolic activity of cells.[9][10]
Materials:
-
ALK-positive cancer cell line (e.g., NCI-H3122)[11]
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)[11]
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[10]
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Allow cells to attach overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[11]
-
Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[10] For MTT assay, add 10 µL of MTT solution and incubate for 3 hours, followed by the addition of 150 µL of solubilization solution.[10]
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for ALK Phosphorylation
This protocol is to assess the inhibitory effect of this compound on ALK autophosphorylation and downstream signaling pathways.
Materials:
-
ALK-positive cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ALK (e.g., Tyr1604), anti-total-ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature protein samples by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. youtube.com [youtube.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Using Alk-IN-5 in a Western Blot Experiment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alk-IN-5 is a potent and selective inhibitor of the TGF-β type I receptor, Activin receptor-like kinase 5 (ALK5). The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in numerous diseases, such as cancer and fibrosis. ALK5, a serine/threonine kinase, is a key mediator in this pathway. Upon binding of TGF-β, the type II receptor (TβRII) phosphorylates and activates ALK5.[1] Activated ALK5 then phosphorylates the downstream effector proteins, SMAD2 and SMAD3.[1] These phosphorylated SMADs (pSMAD2/3) form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[1]
This compound exerts its inhibitory effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3.[1] This application note provides a detailed protocol for utilizing this compound in a Western blot experiment to investigate its impact on the TGF-β signaling pathway.
Data Presentation
The following table summarizes quantitative data from representative studies demonstrating the effect of an ALK5 inhibitor on SMAD2/3 phosphorylation. This data illustrates the dose-dependent inhibition of ALK5 activity.
| ALK5 Inhibitor Concentration (µM) | Cell Type | Treatment Time (hours) | pSMAD2 Levels (Normalized to Total SMAD2) | pSMAD3 Levels (Normalized to Total SMAD3) | Percent Inhibition of pSMAD2/3 |
| 0 (Vehicle Control) | Human A549 cells | 1 | 1.00 | 1.00 | 0% |
| 0.1 | Human A549 cells | 1 | 0.65 | 0.62 | ~36.5% |
| 1 | Human A549 cells | 1 | 0.25 | 0.21 | ~77% |
| 10 | Human A549 cells | 1 | 0.05 | 0.04 | ~95.5% |
Note: The data presented is a representative compilation from typical ALK5 inhibitor studies and may not reflect the exact results for this compound. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Signaling Pathway Diagram
The following diagram illustrates the canonical TGF-β/ALK5 signaling pathway and the point of inhibition by this compound.
Caption: TGF-β/ALK5 signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess the inhibitory effect of this compound on TGF-β-induced SMAD2/3 phosphorylation.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., A549, HaCaT) cultured in recommended medium.
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).
-
Recombinant Human TGF-β1: For pathway stimulation.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE: Precast or hand-casted polyacrylamide gels, running buffer, loading buffer.
-
Western Blotting: Transfer buffer, PVDF or nitrocellulose membrane, methanol (for PVDF).
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit anti-phospho-SMAD2 (Ser465/467) / anti-phospho-SMAD3 (Ser423/425)
-
Rabbit anti-SMAD2/3
-
Mouse anti-β-actin or other suitable loading control
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Experimental Workflow Diagram
The following diagram outlines the key steps of the Western blot procedure.
Caption: Experimental workflow for Western blotting.
Detailed Protocol
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli loading buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes or using a semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-pSMAD2/3, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
To normalize for protein loading, the same membrane can be stripped and re-probed for total SMAD2/3 and a loading control like β-actin.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pSMAD2/3 signal to the total SMAD2/3 signal and then to the loading control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive TGF-β1 or this compound | Test the activity of reagents. |
| Insufficient protein loading | Increase the amount of protein loaded. | |
| Suboptimal antibody concentration | Optimize primary and secondary antibody dilutions. | |
| High background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., from milk to BSA). |
| Insufficient washing | Increase the number and duration of wash steps. | |
| High antibody concentration | Decrease the concentration of primary or secondary antibodies. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody. |
| Protein degradation | Add fresh protease and phosphatase inhibitors to the lysis buffer. |
By following this detailed protocol, researchers can effectively utilize this compound to investigate its inhibitory effects on the TGF-β/ALK5 signaling pathway in a quantitative and reproducible manner.
References
Application Notes and Protocols for In Vivo Animal Studies of Alk-IN-5
Disclaimer: Information regarding the specific compound "Alk-IN-5" is not publicly available. The following application notes and protocols are based on established methodologies for the preclinical in vivo evaluation of novel Anaplastic Lymphoma Kinase (ALK) inhibitors and general best practices for animal studies. Researchers should adapt these protocols based on the specific physicochemical properties, in vitro potency, and preliminary safety profile of this compound.
Introduction: Targeting the ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations like gene fusion (e.g., EML4-ALK), becomes a potent oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2] The activated ALK fusion protein dimerizes and auto-phosphorylates, leading to the downstream activation of multiple signaling cascades that promote cancer cell proliferation, survival, and migration.[1][3]
This compound is presumed to be a novel ALK inhibitor designed to bind to the ALK protein and block its signaling activity, thereby inhibiting tumor growth.[1] The following protocols outline the necessary in vivo studies to characterize the dosage, administration, safety, and efficacy of this compound in animal models.
Figure 1: Simplified ALK signaling pathway and the inhibitory action of this compound.
Preclinical In Vivo Study Workflow
A structured approach is essential for evaluating a novel compound in vivo. The typical workflow involves sequential studies to determine safety, pharmacokinetic profile, and efficacy.
Figure 2: Standard workflow for preclinical in vivo evaluation of an ALK inhibitor.
Data Presentation: Summary Tables
Quantitative data from in vivo studies should be organized for clarity and comparison.
Table 1: Example Dose Formulation for this compound
| Component | Purpose | Concentration (Example) |
|---|---|---|
| This compound | Active Pharmaceutical Ingredient | 5 mg/mL |
| DMSO | Solubilizing Agent | 5% (v/v) |
| PEG-300 | Co-solvent | 40% (v/v) |
| Tween-80 | Surfactant | 5% (v/v) |
| Saline | Vehicle | 50% (v/v) |
Table 2: Summary of a Dose Range Finding Study in Mice
| Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Mean Body Weight Change (%) | Morbidity/Mortality |
|---|---|---|---|---|---|
| 1 | Vehicle | Oral Gavage | QD for 7 days | +2.5% | 0/5 |
| 2 | 10 | Oral Gavage | QD for 7 days | +1.8% | 0/5 |
| 3 | 30 | Oral Gavage | QD for 7 days | -3.2% | 0/5 |
| 4 | 100 | Oral Gavage | QD for 7 days | -15.7% | 2/5 |
| QD = Once daily | | | | | |
Table 3: Key Pharmacokinetic (PK) Parameters of this compound in Plasma (Single 25 mg/kg Oral Dose)
| Parameter | Description | Value (Mean ± SD) |
|---|---|---|
| Cmax | Maximum plasma concentration | 1250 ± 210 ng/mL |
| Tmax | Time to reach Cmax | 2.0 ± 0.5 hours |
| AUC(0-24) | Area under the curve (0-24h) | 9800 ± 1500 h*ng/mL |
| T½ | Elimination half-life | 6.5 ± 1.2 hours |
Table 4: Tumor Growth Inhibition (TGI) in an Efficacy Study
| Group | Treatment (mg/kg, PO, QD) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | TGI (%) |
|---|---|---|---|---|
| 1 | Vehicle | 155 ± 25 | 1250 ± 210 | 0% |
| 2 | This compound (10) | 152 ± 30 | 650 ± 150 | 48% |
| 3 | This compound (25) | 158 ± 28 | 275 ± 95 | 82% |
| PO = Per os (by mouth); QD = Once daily | | | | |
Table 5: Summary of In Vivo Toxicology Observations
| Parameter | Vehicle Control | This compound (25 mg/kg) |
|---|---|---|
| Clinical Signs | Normal | Mild lethargy 1-2h post-dose |
| Body Weight | Normal Gain | ~5% weight loss over 14 days |
| Hematology (WBC) | Normal | No significant change |
| Serum Chemistry (ALT/AST) | Normal | Mild elevation (<2x ULN) |
| Key Organ Histopathology | No abnormalities | No abnormalities detected |
| ALT = Alanine aminotransferase; AST = Aspartate aminotransferase; ULN = Upper Limit of Normal | | |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a homogenous and stable solution or suspension of this compound for oral administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG-300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Methodology:
-
Weigh the required amount of this compound powder based on the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a mouse receiving 10 mL/kg).
-
In a sterile tube, add DMSO to the this compound powder (e.g., 5% of the final volume) and vortex until fully dissolved.
-
Add PEG-300 (e.g., 40% of the final volume) and vortex thoroughly.
-
Add Tween-80 (e.g., 5% of the final volume) and vortex to mix.
-
Slowly add the sterile saline (e.g., 50% of the final volume) while vortexing to prevent precipitation.
-
If a fine precipitate forms, sonicate the mixture in a water bath for 5-10 minutes until a clear solution or homogenous suspension is achieved.
-
Prepare fresh daily before administration. Store protected from light.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity or greater than 20% body weight loss over the study period.
Animal Model:
-
Species: Mouse (e.g., CD-1 or BALB/c)
-
Age: 6-8 weeks
-
Sex: Female
-
Group Size: 3-5 animals per dose group
Methodology:
-
Acclimate animals for at least one week before the study begins.
-
Randomize animals into dose groups (e.g., Vehicle, 10, 30, 100 mg/kg).
-
Record the initial body weight of each animal.
-
Administer this compound or vehicle via the intended clinical route (e.g., oral gavage) once daily (QD) or twice daily (BID) for 7-14 consecutive days.[4]
-
Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency).
-
Record body weights daily.
-
At the end of the study period, euthanize animals. Collect blood for hematology and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.[5]
-
The MTD is defined as the highest dose that does not result in mortality, clinical signs of severe toxicity, or >20% mean body weight loss.
Protocol 3: Pharmacokinetic (PK) Study in Mice
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single dose.
Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Age: 6-8 weeks
-
Group Size: 3 animals per time point
Methodology:
-
Acclimate animals and fast them for 4 hours before dosing (water ad libitum).
-
Administer a single dose of this compound via the intended route (e.g., 25 mg/kg, oral gavage) and a parallel group via intravenous (IV) injection (e.g., 5 mg/kg) for bioavailability calculation.
-
At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (e.g., 30-50 µL) via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., EDTA).[6]
-
Process blood to plasma by centrifugation and store samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).[7]
-
Calculate key PK parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis software.
Protocol 4: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer model.
Animal Model:
-
Species: Immunocompromised mice (e.g., NU/NU nude or SCID)
-
Age: 6-8 weeks
-
Cell Line: A human cancer cell line with a known ALK fusion (e.g., H3122 or KARPAS-299)
-
Group Size: 8-10 animals per group
Methodology:
-
Subcutaneously implant tumor cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a mean volume of 150-200 mm³, randomize animals into treatment groups (e.g., Vehicle, this compound at two different doses, positive control).
-
Administer treatment as determined by MTD and PK studies (e.g., 25 mg/kg, PO, QD) for 21-28 days.
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animals for any signs of distress or toxicity.
-
At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-ALK).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Pharmacokinetics and pharmacodynamics of AZD6244 (ARRY-142886) in tumor-bearing nude mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing Anaplastic Lymphoma Kinase (ALK) Inhibitors in Neuroblastoma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. Aberrant ALK activity, due to mutations or amplification of the ALK gene, is a key oncogenic driver in a subset of neuroblastomas, the most common extracranial solid tumor in childhood. This makes ALK an attractive therapeutic target for this pediatric cancer.
It is important to distinguish Anaplastic Lymphoma Kinase (ALK) from Activin receptor-like kinase 5 (ALK5). ALK5, also known as Transforming Growth Factor-beta Receptor 1 (TGF-β R1), is a member of a different receptor kinase family and is involved in distinct signaling pathways related to cell growth and differentiation. The inhibitors and protocols discussed in these application notes are specific to Anaplastic Lymphoma Kinase (ALK) .
These application notes provide an overview and detailed protocols for the use of a representative ALK inhibitor, Crizotinib, in neuroblastoma research models. Crizotinib is a first-generation inhibitor that targets ALK, ROS1, and MET kinases. The methodologies described can be adapted for other ALK inhibitors, such as the more potent, next-generation inhibitor Lorlatinib.
Data Presentation: In Vitro Activity of ALK Inhibitors in Neuroblastoma Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Crizotinib and Lorlatinib in various human neuroblastoma cell lines, providing a comparative view of their potency.
Table 1: IC50 Values of Crizotinib in Human Neuroblastoma Cell Lines
| Cell Line | ALK Status | IC50 (nM) | Reference |
| NB1 | ALK Mutant (F1174L) | 105.02 | [1] |
| KP-N-RT-BM-1 | ALK Wild-Type | 1351.31 | [1] |
| CLB-GE | ALK Mutant | 240 | |
| CLB-BAR | ALK Mutant | 157 | |
| KARPAS-299 | ALK Fusion (NPM-ALK) | 602.57 | [1] |
| SU-DHL-1 | ALK Fusion (NPM-ALK) | 280.82 | [1] |
Table 2: IC50 Values of Lorlatinib in Human Neuroblastoma Cell Lines
| Cell Line | ALK Status | GI50 (nM) | Reference |
| Kelly | ALK Mutant (F1174L) | ~10 | |
| NB-1 | ALK Mutant (F1174L) | ~20 | |
| SK-N-SH | ALK Mutant (F1174L) | ~30 | |
| NB-SD | ALK Mutant (F1174L) | ~40 | |
| NBL-S | ALK Mutant (F1174L) | ~50 | |
| IMR-32 | ALK Amplified | ~100 | |
| NB-EBc1 | ALK Wild-Type | >1000 |
Experimental Protocols
Preparation of Crizotinib Stock Solution for In Vitro Use
Materials:
-
Crizotinib powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of Crizotinib by dissolving the appropriate amount of powder in DMSO. For example, to make 1 mL of a 10 mM stock solution of Crizotinib (Molecular Weight: 450.34 g/mol ), dissolve 4.5034 mg of Crizotinib in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term storage (up to a few days), 4°C is acceptable.
-
When preparing working concentrations for cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of an ALK inhibitor on the viability of neuroblastoma cells in a 96-well format.
Materials:
-
Neuroblastoma cell lines (e.g., NB1, KELLY, SH-SY5Y)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Crizotinib stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count neuroblastoma cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Crizotinib in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the drug concentration (log scale) to generate a dose-response curve and determine the IC50 value.
-
Western Blotting for ALK Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of ALK and its downstream signaling proteins in response to ALK inhibitor treatment.
Materials:
-
Neuroblastoma cells
-
Crizotinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate neuroblastoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with Crizotinib at the desired concentration (e.g., 1 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the changes in protein phosphorylation and expression. Use a loading control like GAPDH or β-actin to normalize the data.
-
Table 3: Recommended Primary Antibodies for ALK Signaling Pathway Analysis
| Target Protein | Type | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
| Phospho-ALK (Tyr1604) | Rabbit mAb | 1:1000 | Cell Signaling | 3341 |
| ALK (D5F3) | Rabbit mAb | 1:1000 | Cell Signaling | 3633 |
| Phospho-Akt (Ser473) | Rabbit mAb | 1:1000 | Cell Signaling | 4060 |
| Akt | Rabbit mAb | 1:1000 | Cell Signaling | 4691 |
| Phospho-p44/42 MAPK (Erk1/2) | Rabbit mAb | 1:2000 | Cell Signaling | 4370 |
| p44/42 MAPK (Erk1/2) | Rabbit mAb | 1:1000 | Cell Signaling | 4695 |
| Phospho-STAT3 (Tyr705) | Rabbit mAb | 1:1000 | Cell Signaling | 9145 |
| STAT3 | Mouse mAb | 1:1000 | Cell Signaling | 9139 |
| GAPDH | Rabbit mAb | 1:1000 | Cell Signaling | 2118 |
Visualizations
ALK Signaling Pathway in Neuroblastoma
Caption: Simplified ALK signaling pathway in neuroblastoma and the point of inhibition by Crizotinib.
Experimental Workflow for Evaluating an ALK Inhibitor
Caption: A typical experimental workflow for the preclinical evaluation of an ALK inhibitor in neuroblastoma models.
References
Application Notes and Protocols for Long-Term Alk-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers, most notably non-small cell lung cancer (NSCLC), through chromosomal rearrangements that lead to the formation of oncogenic fusion proteins (e.g., EML4-ALK).[1][2] ALK inhibitors have revolutionized the treatment of ALK-positive cancers by targeting the ATP-binding pocket of the ALK kinase domain, thereby blocking downstream signaling pathways essential for tumor cell proliferation and survival.[2] These pathways include the PI3K/AKT, RAS/RAF/MEK, and JAK/STAT cascades.[2]
Alk-IN-5 is a novel, potent, and selective inhibitor of the ALK tyrosine kinase. These application notes provide a comprehensive experimental design for the long-term preclinical evaluation of this compound, focusing on its sustained efficacy, potential for acquired resistance, and long-term toxicity profile. The following protocols are intended to guide researchers in conducting rigorous and reproducible long-term studies.
Signaling Pathways and Experimental Workflow
ALK Signaling Pathway
The following diagram illustrates the canonical ALK signaling pathway targeted by this compound. In cancer cells with ALK fusions, the kinase domain is constitutively active, leading to the phosphorylation and activation of multiple downstream effectors that drive cell proliferation, survival, and invasion.
Caption: ALK Signaling Pathway and Point of Inhibition by this compound.
Overall Experimental Workflow
The long-term evaluation of this compound will follow a multi-stage approach, beginning with in vitro characterization and culminating in in vivo efficacy and toxicity studies.
Caption: Overall Experimental Workflow for Long-Term this compound Evaluation.
In Vitro Experimental Protocols
Cell Lines
-
ALK-positive NSCLC cell lines: NCI-H3122 (EML4-ALK variant 1), NCI-H2228 (EML4-ALK variant 3)
-
ALK-negative control cell line: A549 or H460
Long-Term Cell Viability Assay
Objective: To assess the cytostatic or cytotoxic effects of continuous this compound exposure over an extended period.
Methodology:
-
Seed cells in 96-well plates at a low density (e.g., 1,000-2,000 cells/well).
-
Treat cells with a range of this compound concentrations (e.g., 0.1x to 10x IC50) or vehicle control (DMSO).
-
Culture the cells for up to 30-60 days, replacing the medium with fresh drug or vehicle every 2-3 days.
-
At designated time points (e.g., day 3, 7, 14, 21, 30, 45, 60), measure cell viability using a suitable assay such as MTT or CellTiter-Glo.
-
Normalize the results to the vehicle-treated control at each time point.
Colony Formation Assay
Objective: To evaluate the long-term impact of this compound on the clonogenic survival of cancer cells.
Methodology:
-
Seed cells in 6-well plates at a low density (e.g., 500-1,000 cells/well).
-
Allow cells to attach overnight, then treat with various concentrations of this compound or vehicle control.
-
Incubate the plates for 14-21 days, replacing the medium with fresh drug or vehicle every 3-4 days.
-
When visible colonies have formed in the control wells, wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
Western Blot Analysis of ALK Signaling
Objective: To confirm sustained inhibition of the ALK signaling pathway during long-term treatment.
Methodology:
-
Culture cells in 6-well plates and treat with this compound (e.g., at IC50 concentration) or vehicle for various durations (e.g., 24h, 48h, 7 days, 14 days, 30 days).
-
Lyse the cells at each time point and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ALK, total ALK, p-STAT3, total STAT3, p-AKT, total AKT, p-ERK, and total ERK. Use a loading control like GAPDH or β-actin.
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
Development of this compound Resistant Cell Lines
Objective: To generate cell lines with acquired resistance to this compound to study resistance mechanisms.
Caption: Workflow for Developing this compound Resistant Cell Lines.
Methodology:
-
Culture ALK-positive cells in the continuous presence of a low concentration of this compound (e.g., IC20).
-
Monitor the cell proliferation rate. Once the growth rate recovers to that of the parental cells, gradually increase the concentration of this compound.
-
Repeat this dose-escalation process over 3-6 months until the cells can proliferate in the presence of a high concentration of this compound (e.g., >1 µM).
-
Isolate and expand single-cell clones to establish stable resistant cell lines.
-
Characterize the resistant phenotype by determining the shift in IC50 and analyzing ALK signaling pathways.
In Vivo Experimental Protocols
Animal Model
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
Long-Term Xenograft/PDX Efficacy Study
Objective: To evaluate the long-term anti-tumor efficacy of this compound in a relevant in vivo model.
Methodology:
-
Subcutaneously implant ALK-positive NSCLC cells (e.g., NCI-H3122) or patient-derived xenograft (PDX) fragments into the flanks of immunocompromised mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at two different dose levels).
-
Administer this compound or vehicle daily via the appropriate route (e.g., oral gavage) for 60-90 days.
-
Measure tumor volume with calipers twice a week and monitor body weight as an indicator of toxicity.
-
At the end of the study, or if humane endpoints are reached, euthanize the mice and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
Long-Term Toxicity Assessment
Objective: To evaluate the long-term safety profile of this compound.
Methodology:
-
During the long-term efficacy study, perform daily clinical observations of the animals for any signs of toxicity (e.g., changes in behavior, posture, or appearance).
-
Collect blood samples at baseline and at regular intervals (e.g., monthly) for complete blood count (CBC) and serum clinical chemistry analysis.
-
At the end of the study, collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination by a qualified veterinary pathologist.
Data Presentation
Quantitative data should be summarized in a clear and concise manner. Below are example tables for presenting key findings.
Table 1: In Vitro Long-Term Viability of this compound
| Cell Line | Time Point | IC50 (nM) [95% CI] |
| NCI-H3122 | Day 3 | [Value] |
| Day 14 | [Value] | |
| Day 30 | [Value] | |
| NCI-H2228 | Day 3 | [Value] |
| Day 14 | [Value] | |
| Day 30 | [Value] |
Table 2: In Vivo Efficacy of Long-Term this compound Treatment
| Treatment Group | Mean Tumor Volume (mm³) at Day 60 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | [Value] | - | [Value] |
| This compound (X mg/kg) | [Value] | [Value] | [Value] |
| This compound (Y mg/kg) | [Value] | [Value] | [Value] |
Table 3: Summary of Long-Term Toxicity Findings
| Parameter | Vehicle | This compound (X mg/kg) | This compound (Y mg/kg) |
| Hematology | |||
| WBC (K/µL) | [Value] | [Value] | [Value] |
| RBC (M/µL) | [Value] | [Value] | [Value] |
| Platelets (K/µL) | [Value] | [Value] | [Value] |
| Clinical Chemistry | |||
| ALT (U/L) | [Value] | [Value] | [Value] |
| AST (U/L) | [Value] | [Value] | [Value] |
| BUN (mg/dL) | [Value] | [Value] | [Value] |
| Histopathology | |||
| Liver | [Finding] | [Finding] | [Finding] |
| Kidney | [Finding] | [Finding] | [Finding] |
References
Troubleshooting & Optimization
Alk-IN-5 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Alk-IN-5, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor.[1][2] Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to facilitate the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1]
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: If you encounter solubility issues with this compound in DMSO, you can warm the solution to 37°C and use sonication in an ultrasonic bath to aid dissolution.[1] It is also crucial to use high-purity, anhydrous DMSO to avoid precipitation.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility, a common characteristic of many small molecule kinase inhibitors.[1][3] For cell-based assays, it is advised to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?
A4: The tolerance of cell lines to DMSO can vary. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines in short-term to medium-term experiments. It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Troubleshooting Guide: Common Solubility Issues
| Problem | Possible Cause | Solution |
| Precipitation upon dilution of DMSO stock in aqueous media. | The concentration of this compound in the final aqueous solution is above its solubility limit. | - Increase the final volume of the aqueous media to further dilute the compound.- Decrease the initial concentration of the DMSO stock solution.- Consider using a formulation with solubilizing agents for in vivo studies. |
| Cloudiness or precipitation observed in the DMSO stock solution over time. | The DMSO used may have absorbed moisture, reducing the solubility of the compound. The storage temperature may be too high. | - Use fresh, anhydrous, high-purity DMSO to prepare new stock solutions.- Ensure proper storage of the stock solution at -20°C or -80°C in tightly sealed vials.[1] |
| Inconsistent experimental results. | Incomplete dissolution of this compound leading to inaccurate final concentrations. | - Visually inspect your stock solution to ensure it is clear and free of any precipitate before each use.- If necessary, warm and sonicate the stock solution briefly before making dilutions.[1] |
Quantitative Solubility Data
The following table summarizes the known solubility information for this compound.
| Solvent | Concentration | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | Stock solutions of 1 mM, 5 mM, and 10 mM can be prepared. Heating and sonication can aid dissolution. | [1] |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Direct dissolution is not recommended. Dilute from a DMSO stock. | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound. The molecular weight of this compound is 464.49 g/mol .[1] For example, for 1 mg of this compound, you would add 215.3 µL of DMSO.[1]
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles are present, place the vial in a 37°C water bath or incubator for 10-15 minutes.
-
Following incubation, place the vial in an ultrasonic bath for 5-10 minutes.[1]
-
Repeat steps 6 and 7 if necessary until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: When diluting, add the DMSO stock solution to the cell culture medium and mix immediately by gentle vortexing or inversion to prevent precipitation. Avoid adding the aqueous medium directly to the concentrated DMSO stock.
-
Ensure the final concentration of DMSO in the cell culture medium is below the tolerance level of your specific cell line (typically ≤ 0.5%).
-
Use the freshly prepared working solutions for your cell-based assays immediately.
Visualizations
Signaling Pathway
Caption: EML4-ALK signaling pathways inhibited by this compound.
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound stock solution.
Troubleshooting Logic for Solubility Issues
Caption: Decision tree for troubleshooting this compound solubility.
References
Technical Support Center: Optimizing Alk-IN-5 Incubation Time
Disclaimer: Information on the specific compound "Alk-IN-5" is limited in publicly available literature. The following guidance is based on established principles for optimizing the use of selective kinase inhibitors, particularly those targeting the Activin receptor-like kinase 5 (ALK5). ALK5 is the type I receptor for the Transforming Growth Factor-beta (TGF-β) superfamily.[1][2] Researchers should always validate these general recommendations for their specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an ALK5 inhibitor like this compound?
ALK5, a serine/threonine kinase, is a crucial component of the TGF-β signaling pathway.[1][2] Upon binding of a TGF-β ligand, the type II receptor phosphorylates and activates ALK5.[1] Activated ALK5 then phosphorylates the downstream signaling proteins SMAD2 and SMAD3, which form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[1] this compound, as an ALK5 inhibitor, is presumed to block the kinase activity of ALK5, preventing SMAD phosphorylation and thereby inhibiting the entire downstream signaling cascade.[1]
Q2: What is a typical starting point for incubation time and concentration?
Without specific data for this compound, a logical starting point must be determined empirically. For many ATP-competitive kinase inhibitors, effects on direct target phosphorylation can be observed within 1 to 4 hours.[3] However, downstream effects, such as changes in gene expression or cell phenotype, may require longer incubation periods (e.g., 24-72 hours). A common starting concentration is often 5-10 times the reported IC50 value of the inhibitor, but this must be balanced with potential off-target effects and cellular toxicity.[4]
Q3: How do I know if the inhibitor is working in my cell-based assay?
The most direct method is to assess the phosphorylation status of ALK5's immediate downstream targets, SMAD2 and/or SMAD3, typically via Western blot.[5] A significant reduction in phosphorylated SMAD2/3 (pSMAD2/3) relative to total SMAD2/3 and a loading control indicates successful target engagement. Downstream functional assays, such as proliferation assays, migration assays, or quantitative PCR for TGF-β target genes, can also be used to measure the biological effect.[5]
Q4: Can the incubation time be too long?
Yes. Prolonged incubation can lead to several confounding issues. These include inhibitor degradation, increased cellular toxicity, and the activation of compensatory signaling pathways that may mask the inhibitor's primary effect.[6][7] It is critical to distinguish the desired biological outcome from non-specific effects of cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing kinase inhibitor incubation time.
| Observed Problem | Possible Cause | Recommended Action |
| No inhibition of pSMAD2/3 | 1. Incubation time is too short: The inhibitor has not had enough time to engage the target. | Perform a time-course experiment (see Protocol 1) from 30 minutes to 8 hours to find the optimal time for target inhibition. |
| 2. Inhibitor concentration is too low: Insufficient inhibitor to effectively block the kinase. | Perform a dose-response experiment at a fixed, optimal time point. Test a range from 0.1x to 100x the reported IC50. | |
| 3. Poor cell permeability or inhibitor instability: The compound may not be entering the cells or could be degrading in the culture medium. | Consult the manufacturer's data sheet for solubility and stability. Consider using a different solvent or serum-free media during incubation if compatible with your cells. | |
| High Cell Death or Toxicity | 1. Incubation time is too long: Compound is causing non-specific toxicity over time. | Reduce the incubation time. Correlate target inhibition (pSMAD2/3 levels) with cell viability at different time points (see Protocol 2). |
| 2. Inhibitor concentration is too high: Off-target effects are leading to cytotoxicity.[4] | Lower the inhibitor concentration. Determine the highest concentration that does not impact cell viability over your desired time course. | |
| Initial inhibition, but effect diminishes over time | 1. Inhibitor degradation: The compound is not stable for the duration of the experiment. | Add fresh inhibitor at intermediate time points or reduce the overall incubation time. |
| 2. Activation of compensatory pathways: The cell is adapting to the inhibition by upregulating other signaling pathways.[6][7] | This is a biological phenomenon. Analyze earlier time points to capture the primary effect before compensation occurs. Consider combination therapies if pathway compensation is a known resistance mechanism. | |
| Inconsistent results between experiments | 1. Variable cell conditions: Cell passage number, confluency, or serum concentration can affect signaling pathways. | Standardize all cell culture parameters, including seeding density, passage number, and serum lot. Ensure cells are in a logarithmic growth phase. |
| 2. Inhibitor preparation: Inconsistent inhibitor stock concentration or degradation of stock. | Prepare fresh inhibitor dilutions from a validated stock solution for each experiment. Store stocks according to manufacturer recommendations. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol aims to identify the minimum time required to achieve maximum inhibition of the target protein's phosphorylation.
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Starvation (Optional): Depending on the pathway's basal activity, you may need to serum-starve the cells for 4-16 hours to reduce background signaling.
-
Inhibitor Preparation: Prepare a working stock of this compound at 1000x your desired final concentration in an appropriate solvent (e.g., DMSO).
-
Treatment:
-
If pathway stimulation is required (e.g., with TGF-β1), add the stimulant to the media.
-
Add this compound to the cells at a fixed concentration (e.g., 10x IC50).
-
Incubate the plates for a range of time points: 0 min (control), 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, and 24 hrs.
-
-
Cell Lysis:
-
At each time point, wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against pSMAD2/3, total SMAD2/3, and a loading control (e.g., GAPDH or β-Actin).
-
Use appropriate secondary antibodies and visualize the bands.
-
-
Analysis: Quantify band intensity. The optimal incubation time is the earliest point at which maximum reduction of the pSMAD2/3 signal is observed and sustained.
Protocol 2: Cell Viability Assay to Assess Cytotoxicity
This protocol helps determine the toxic threshold of the inhibitor over time.
-
Cell Seeding: Plate cells in a 96-well clear-bottom plate at a predetermined optimal density.
-
Treatment: Add this compound at a range of concentrations (e.g., 0.1 µM to 50 µM) and for different durations (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
Viability Measurement: At each time point, perform a viability assay such as:
-
Resazurin (AlamarBlue) Assay: Add resazurin solution to each well and incubate for 1-4 hours. Measure fluorescence to quantify metabolically active cells.[8]
-
MTT/XTT Assay: Add MTT or XTT reagent and incubate until a color change is apparent. Solubilize the formazan product and measure absorbance.
-
-
Analysis: Normalize the results to the vehicle-only control for each time point. Plot cell viability (%) against inhibitor concentration to determine the concentration and incubation time that results in significant toxicity.
Visualizations
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 8. mdpi.com [mdpi.com]
how to minimize Alk-IN-5 toxicity in cell culture
Disclaimer: Information on the specific compound "Alk-IN-5" is not publicly available. This guide is based on best practices for working with novel small molecule kinase inhibitors in cell culture, with a focus on mitigating potential cytotoxicity. The provided protocols and data are illustrative and should be adapted based on experimentally determined results for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an ALK inhibitor like this compound?
Anaplastic Lymphoma Kinase (ALK) inhibitors are a class of targeted therapies that block the activity of the ALK receptor tyrosine kinase.[1] In many cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein.[1][2] This fusion protein continuously sends signals that promote cell proliferation and survival.[1][3] ALK inhibitors typically work by binding to the ATP-binding pocket of the ALK kinase domain, which prevents the signaling cascade that leads to tumor growth.[1] This ultimately can lead to the death of cancer cells that are dependent on ALK signaling.[3]
Q2: What are the common causes of toxicity with small molecule inhibitors in cell culture?
Toxicity from small molecule inhibitors in cell culture can arise from several factors:
-
Off-target effects: The inhibitor may bind to and inhibit other kinases or proteins that are essential for normal cell function, leading to unintended cytotoxic effects.
-
High concentrations: Using a concentration that is significantly above the half-maximal inhibitory concentration (IC50) for the intended target can lead to increased off-target activity and general cellular stress.[4]
-
Solvent toxicity: The solvent used to dissolve the inhibitor, most commonly dimethyl sulfoxide (DMSO), can be toxic to cells at higher concentrations. It is crucial to keep the final DMSO concentration in the culture medium as low as possible, typically below 0.5%.
-
Compound instability or insolubility: The inhibitor may degrade in the culture medium over time, releasing toxic byproducts. Poor solubility can lead to the formation of precipitates that can be harmful to cells.[5][6]
-
Metabolism of the compound: Cells can metabolize the inhibitor, potentially creating toxic metabolites.[7]
Q3: I am observing significant cell death even at low concentrations of this compound. What could be the reason?
If you are observing high toxicity at low concentrations, consider the following:
-
Cell line sensitivity: The cell line you are using might be particularly sensitive to the off-target effects of this compound.
-
Incorrect IC50 value: The IC50 value you are using as a reference might not be accurate for your specific cell line and experimental conditions. It is essential to determine the IC50 experimentally for each cell line.[8][9]
-
Compound integrity: Ensure that the compound has been stored correctly and has not degraded.
-
Contamination: Rule out any potential contamination of your cell culture, such as mycoplasma, which can affect cell health and response to treatment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death | Concentration too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a wide range of concentrations and narrow down to a range that inhibits the target without causing excessive cell death. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below 0.5%. Prepare a vehicle control with the same solvent concentration to assess its effect on cell viability. | |
| Off-target effects. | Reduce the concentration of this compound. Consider using a more specific ALK inhibitor if available. Perform a literature search for known off-target effects of similar compounds. | |
| Compound Precipitation | Poor solubility. | Check the solubility of this compound in your culture medium. Prepare fresh stock solutions and dilute them appropriately. Consider using a different solvent or a solubilizing agent if compatible with your experimental setup. The pH of the culture medium can also affect solubility.[5][10][11][12] |
| Inconsistent Results | Compound instability. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the time the compound spends in aqueous solutions before being added to the cells. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density for all experiments, as confluency can affect the cellular response to treatment. | |
| No Inhibitory Effect | Inactive compound. | Verify the identity and purity of your this compound stock. If possible, test its activity in a cell-free biochemical assay. |
| Cell line does not depend on ALK signaling. | Confirm that your cell line expresses the ALK fusion protein and that its growth is dependent on ALK activity. This can be done through western blotting for phosphorylated ALK or by using a positive control ALK inhibitor. |
Quantitative Data Summary
The following tables provide examples of how to structure and present quantitative data when characterizing the effects of a new inhibitor like this compound.
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | ALK Status | IC50 (nM) after 72h |
| Cell Line A | ALK-positive | 50 |
| Cell Line B | ALK-positive | 75 |
| Cell Line C | ALK-negative | >10,000 |
Table 2: Example of a Dose-Response Experiment for Cell Viability
| This compound Conc. (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 10 | 95 ± 4.8 |
| 50 | 52 ± 6.1 |
| 100 | 25 ± 3.9 |
| 500 | 5 ± 2.3 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the concentration of this compound that inhibits the growth of a cell population by 50%.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a wide concentration range (e.g., 0.1 nM to 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo®: Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a semi-logarithmic graph with concentration on the x-axis (log scale) and percent viability on the y-axis. Use a non-linear regression model to determine the IC50 value.[9][13]
Protocol 2: Assessing Target Engagement by Western Blotting
Objective: To confirm that this compound is inhibiting the phosphorylation of ALK in a dose-dependent manner.
Materials:
-
This compound
-
ALK-positive cell line
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ALK, anti-total-ALK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with increasing concentrations of this compound (based on the IC50 data) for a short period (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-ALK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To assess total ALK and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated ALK to total ALK at different concentrations of this compound.
Visualizations
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 2. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Approach Reduces Drug Resistance and Toxicity | Technology Networks [technologynetworks.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. The effect of alkaline pH on the cell growth of six different mammalian cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Alk-IN-5 Resistance in Cancer Cell Lines
Disclaimer: Alk-IN-5 is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK).[1] While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, resistance to ALK inhibitors is a well-studied phenomenon. This guide provides troubleshooting strategies and frequently asked questions based on the established mechanisms of resistance to other ALK inhibitors, which are likely to be applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK) with a reported IC50 of 2.9 nM in enzymatic assays and 27 nM in cellular assays.[1] Like other ALK inhibitors, it functions by binding to the ATP-binding pocket of the ALK tyrosine kinase domain, thereby inhibiting its kinase activity and blocking downstream signaling pathways that promote tumor cell proliferation and survival.[2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the possible reasons?
A2: Reduced sensitivity, or resistance, to ALK inhibitors like this compound can be broadly categorized into two main types:
-
On-target resistance: This is due to genetic changes in the ALK gene itself, most commonly point mutations in the kinase domain that prevent the inhibitor from binding effectively.[3][4] ALK gene amplification, leading to overexpression of the ALK protein, is another on-target mechanism.
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK signaling.[3][5] Common bypass pathways include the activation of EGFR, MET, and other receptor tyrosine kinases.[6][7]
Q3: Are there different generations of ALK inhibitors?
A3: Yes, there are multiple generations of ALK inhibitors. First-generation inhibitors like crizotinib are effective against wild-type ALK but can be rendered ineffective by certain resistance mutations. Second and third-generation inhibitors (e.g., alectinib, ceritinib, lorlatinib) were developed to be more potent and to overcome resistance mediated by specific ALK mutations.[5][8][9]
Q4: Can resistance to one ALK inhibitor confer resistance to others?
A4: Yes, this is known as cross-resistance. Some ALK mutations can confer resistance to multiple ALK inhibitors. However, the sensitivity profile varies depending on the specific mutation and the inhibitor. For example, the G1202R mutation is a common cause of resistance to second-generation inhibitors but may be sensitive to third-generation inhibitors like lorlatinib.[8][9]
Troubleshooting Guide
This guide is designed to help you investigate and understand the potential mechanisms of this compound resistance in your cancer cell line.
Problem: My this compound treated cells are no longer dying and have resumed proliferation.
| Question to Ask | Possible Cause | Suggested Experiment |
| 1. Have I confirmed the loss of sensitivity? | The initial observation of resistance might be due to experimental variability. | Perform a dose-response experiment and calculate the IC50 value of this compound in your suspected resistant cell line compared to the parental, sensitive cell line. A significant fold-increase in the IC50 value indicates resistance. (See Protocol 1: Cell Viability Assay to Determine IC50 ). |
| 2. Is the ALK protein still inhibited? | If ALK is not inhibited, it could be due to an on-target resistance mechanism. | Perform a Western blot to check the phosphorylation status of ALK (p-ALK) and key downstream signaling proteins (e.g., p-AKT, p-ERK) in the presence of this compound. Persistent phosphorylation in the presence of the inhibitor suggests resistance. (See Protocol 2: Western Blotting for ALK Pathway Analysis ). |
| 3. Are there mutations in the ALK kinase domain? | Acquired mutations in the ALK kinase domain are a common cause of on-target resistance. | Sequence the ALK kinase domain of your resistant cell line to identify potential mutations. This can be done using Sanger sequencing or Next-Generation Sequencing (NGS).[10][11] |
| 4. Is another signaling pathway activated? | The cancer cells may have activated a bypass signaling pathway to survive despite ALK inhibition. | Use Western blotting to probe for the activation (phosphorylation) of other receptor tyrosine kinases, such as EGFR and MET. Increased phosphorylation of these alternative receptors in the resistant cells would suggest the activation of a bypass pathway.[6][12] |
| 5. Can I identify novel resistance mechanisms? | The resistance mechanism in your cell line might be novel. | A forward mutagenesis screen can be performed to introduce random mutations and select for cells that are resistant to this compound. Sequencing the genes in these resistant clones can help identify novel resistance mutations. (See Protocol 3: Forward Mutagenesis Screen for Resistance Mutation Identification ). |
Data Presentation
Table 1: Cellular IC50 Values (nM) of Various ALK Inhibitors Against Common ALK Resistance Mutations.
This table provides a comparative overview of the potency of different ALK inhibitors against wild-type (WT) ALK and various resistance mutations. Data is compiled from multiple sources and experimental systems, so direct comparisons should be made with caution.
| ALK Mutation | Crizotinib | Ceritinib | Alectinib | Brigatinib | Lorlatinib |
| WT | ~30-150 | ~20-40 | ~20-50 | ~10-30 | ~1-10 |
| L1196M | >500 | ~50-150 | ~50-150 | ~50-150 | ~10-50 |
| G1269A | >500 | ~20-50 | ~50-150 | ~20-50 | ~1-10 |
| I1171T | ~100-300 | ~200-400 | ~20-50 | ~50-150 | ~10-50 |
| G1202R | >1000 | >1000 | >1000 | ~200-500 | ~50-100 |
| C1156Y | >1000 | ~50-150 | ~200-400 | ~100-300 | ~10-50 |
| F1174C/L | >500 | ~50-150 | >1000 | ~100-300 | ~10-50 |
| I1171S + G1269A | >500 | ~20 | >400 | ~10 | >500 |
Data compiled from multiple sources.[4][8][9] Absolute IC50 values can vary between different cell lines and assay conditions.
Visualizations
Caption: Canonical ALK Signaling Pathway and the inhibitory action of this compound.
Caption: Major mechanisms of resistance to ALK inhibitors.
References
- 1. MET Alterations are a Recurring and Actionable Resistance Mechanism in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming EGFR Bypass Signal-Induced Acquired Resistance to ALK Tyrosine Kinase Inhibitors in ALK-Translocated Lung Cancer | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 8. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 10. Print Test - ALK Mutation Analysis [knightdxlabs.ohsu.edu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Overcoming resistance by ALK compound mutation (I1171S + G1269A) after sequential treatment of multiple ALK inhibitors in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Experiments with ALK Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Anaplastic Lymphoma Kinase (ALK) inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with ALK inhibitors, offering potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent inhibitor potency (Variable IC50 values) | - Cell line heterogeneity or misidentification.- Instability of the inhibitor in culture medium.- Variations in cell seeding density or assay duration.- Presence of different EML4-ALK fusion variants.[1][2] | - Cell Line Authentication: Regularly perform STR profiling to confirm cell line identity.- Inhibitor Stability: Prepare fresh inhibitor solutions from powder for each experiment. Avoid repeated freeze-thaw cycles. Test inhibitor stability in media over the experiment's duration.- Standardize Assay Conditions: Use a consistent cell seeding density and a defined endpoint for viability assays (e.g., 72 hours).- Fusion Variant Confirmation: Sequence the ALK fusion variant in your cell model, as different variants can exhibit varied sensitivity.[1][2] |
| Acquired resistance to ALK inhibitor in cell culture | - On-target mutations: Secondary mutations in the ALK kinase domain (e.g., L1196M, G1202R).[3][4][5]- Bypass signaling: Activation of alternative pathways (e.g., EGFR, MET, SRC).[4][6][7][8]- Epithelial-to-Mesenchymal Transition (EMT). [1][7] | - Mutation Analysis: Perform sequencing of the ALK kinase domain in resistant cells to identify secondary mutations.- Pathway Analysis: Use phospho-protein arrays or western blotting to screen for activation of bypass signaling pathways.- Combination Therapy: Test the efficacy of combining the ALK inhibitor with an inhibitor of the identified bypass pathway (e.g., ALK inhibitor + EGFR inhibitor).[7]- EMT Reversal: Investigate agents that can reverse EMT, such as HDAC inhibitors, in combination with the ALK inhibitor.[7] |
| Off-target effects observed | - The inhibitor may have activity against other kinases.[9][10]- High inhibitor concentrations can lead to non-specific effects.[10] | - Kinase Profiling: Consult kinase profiling data for the specific inhibitor to understand its selectivity.- Dose-Response Curve: Use the lowest effective concentration of the inhibitor based on a carefully determined dose-response curve.- Control Experiments: Include a control cell line that does not express the ALK fusion protein to distinguish between on-target and off-target effects.[11] |
| Difficulty in establishing ALK-positive patient-derived xenograft (PDX) models | - Low tumor take-rate.- Slow tumor growth. | - Optimize Implantation Site: Subcutaneous implantation is common, but orthotopic implantation may improve take-rates for some tumor types.- Immunocompromised Mice: Use highly immunodeficient mouse strains (e.g., NSG mice).- Co-implantation with Matrigel: Mix tumor fragments with Matrigel to provide a supportive microenvironment for initial growth. |
Frequently Asked Questions (FAQs)
General
What are the most common ALK fusion partners in non-small cell lung cancer (NSCLC)?
The most common fusion partner for ALK in NSCLC is echinoderm microtubule-associated protein-like 4 (EML4).[2] However, other fusion partners have also been identified.[2]
How can I detect ALK fusions in my samples?
Several methods are available for detecting ALK fusions, each with its own advantages and disadvantages.[12][13][14][15]
| Method | Advantages | Disadvantages |
| Fluorescence In Situ Hybridization (FISH) | - Gold standard for detecting gene rearrangements.[14]- Can identify novel fusion partners.[16] | - Can be challenging to interpret, especially with small biopsy samples.[14]- Relatively high cost and long turnaround time.[14] |
| Immunohistochemistry (IHC) | - Rapid and cost-effective screening method.[16]- Widely available. | - Can produce false-positive or false-negative results.[2]- Some assays may require confirmation with another method like FISH.[16] |
| Reverse Transcription PCR (RT-PCR) | - High sensitivity and specificity for known fusion variants.[15] | - Cannot detect novel fusion partners.[15][16] |
| Next-Generation Sequencing (NGS) | - Can detect known and novel fusion partners.- Can simultaneously detect other genetic alterations. | - Higher cost and longer turnaround time compared to IHC and RT-PCR.- Requires specialized equipment and bioinformatics expertise. |
Experimental Design
What are appropriate positive and negative controls for in vitro experiments with ALK inhibitors?
-
Positive Control Cell Lines: H3122 (EML4-ALK variant 1), H2228 (EML4-ALK variant 3).[10][17]
-
Negative Control Cell Lines: A549 (KRAS mutant), PC9 (EGFR mutant) which do not have ALK fusions.[10]
How can I induce acquired resistance to an ALK inhibitor in a cell culture model?
A common method is to culture ALK-positive cancer cells in the presence of the ALK inhibitor, starting at a low concentration (e.g., the IC20) and gradually increasing the concentration over several weeks to months as the cells adapt and become resistant.
Signaling Pathways
What are the major downstream signaling pathways activated by oncogenic ALK fusions?
Oncogenic ALK fusions constitutively activate several downstream signaling pathways that promote cell proliferation, survival, and growth.[18][19][20][21][22] The primary pathways include:
Experimental Protocols
ALK Fusion Detection by Fluorescence In Situ Hybridization (FISH)
This protocol outlines the general steps for detecting ALK gene rearrangements using a break-apart FISH probe.
-
Sample Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick).
-
Select tumor areas based on a corresponding H&E stained slide.[13]
-
-
Deparaffinization and Pretreatment:
-
Deparaffinize the slides in xylene.
-
Rehydrate through a series of ethanol washes.
-
Perform heat-induced epitope retrieval in a citrate buffer.
-
Digest with a protease solution.
-
-
Probe Hybridization:
-
Apply the ALK break-apart probe to the selected area on the slide.
-
Denature the probe and the cellular DNA by heating.
-
Hybridize overnight in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Wash the slides in a stringent wash buffer to remove unbound probe.
-
Wash in a less stringent buffer.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a fluorescence microscope with appropriate filters.
-
Score a minimum of 50-100 tumor cell nuclei.
-
A positive result is typically defined by the presence of split red and green signals or an isolated red signal in a certain percentage of cells (e.g., >15%).[14]
-
Cell Viability Assay (MTS/MTT) to Determine IC50
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of an ALK inhibitor.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the ALK inhibitor in culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTS/MTT Reagent Addition:
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for the conversion of the reagent into a colored formazan product.
-
-
Absorbance Reading:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Normalize the data to the vehicle-only control wells (representing 100% viability).
-
Plot the percentage of viable cells against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
Caption: Simplified ALK signaling pathways.
Caption: Workflow for investigating acquired resistance.
References
- 1. Current Knowledge about Mechanisms of Drug Resistance against ALK Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ALK Mutations Conferring Differential Resistance to Structurally Diverse ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 8. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EML4-ALK fusion gene and efficacy of an ALK kinase inhibitor in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A narrative review of methods for the identification of ALK fusions in patients with non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A narrative review of methods for the identification of ALK fusions in patients with non-small cell lung carcinoma - Hernandez - Translational Lung Cancer Research [tlcr.amegroups.org]
- 14. A Screening Method for the ALK Fusion Gene in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Testing Guidelines [rethinkingnsclc.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
addressing inconsistencies in Alk-IN-5 experimental results
Welcome to the technical support center for Alk-IN-5, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address potential inconsistencies and troubleshoot experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and brain-penetrant inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Its primary mechanism of action is the inhibition of the ALK tyrosine kinase, which blocks downstream signaling pathways involved in cell proliferation and survival.[1][3]
Q2: What are the key potency values for this compound?
A2: this compound has been shown to have a biochemical IC50 of 2.9 nM against the ALK enzyme and a cellular IC50 of 27 nM in ALK-dependent cell lines.[1][3]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the compound as a solid at -20°C.[3][4] Once dissolved in DMSO, it is advisable to make aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term use, a stock solution can be stored at -20°C for up to one month.[3]
Q4: I am observing a discrepancy between the biochemical and cellular IC50 values. Is this expected?
A4: Yes, it is common to observe a difference between biochemical and cellular IC50 values. The biochemical assay measures the direct inhibition of the isolated enzyme, while the cellular assay is influenced by additional factors such as cell membrane permeability, drug efflux pumps, and off-target effects within the complex cellular environment. A higher cellular IC50 is generally expected.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values between experiments.
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use filtered pipette tips to avoid cross-contamination. For serial dilutions, ensure thorough mixing at each step. |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent Cell Seeding Density | Use a hemocytometer or an automated cell counter to ensure consistent cell numbers are seeded in each well. |
| Variability in Drug Preparation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Incubation Time | Optimize and maintain a consistent incubation time for the drug treatment. |
Issue 2: Low or no observable activity of this compound in cellular assays.
| Potential Cause | Troubleshooting Step |
| Incorrect Cell Line | Confirm that the cell line used is dependent on ALK signaling for proliferation and survival. Use a known ALK-positive cell line (e.g., Karpas-299, H3122) as a positive control. |
| Drug Degradation | Ensure proper storage of this compound. If degradation is suspected, use a fresh vial of the compound. |
| Suboptimal Assay Conditions | Optimize assay parameters such as cell density, serum concentration in the media, and assay duration. |
| Drug Efflux | Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor. Consider using a cell line with lower efflux pump expression or co-incubating with an efflux pump inhibitor as a control experiment. |
Issue 3: High background or "noisy" data in kinase assays.
| Potential Cause | Troubleshooting Step |
| High Enzyme Concentration | Titrate the ALK enzyme to determine the optimal concentration that gives a robust signal without being in excess. |
| High ATP Concentration | The inhibitory effect of ATP-competitive inhibitors like this compound is dependent on the ATP concentration. Use an ATP concentration close to the Km of the enzyme for sensitive IC50 determination. |
| Contaminated Reagents | Use fresh, high-quality reagents, including buffers, ATP, and substrate. |
| Non-specific Binding | In filter-binding assays, ensure adequate washing steps to remove unbound radiolabeled ATP. Consider adding a detergent like Tween-20 to the wash buffer to reduce non-specific binding. |
Data Presentation
Table 1: Potency of this compound
| Parameter | Value | Reference |
| Biochemical IC50 (ALK) | 2.9 nM | [1][3] |
| Cellular IC50 | 27 nM | [1][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2351929-66-1 | [1][3][5] |
| Molecular Formula | C24H25FN6O3 | [1][3][4] |
| Molecular Weight | 464.49 g/mol | [1][3][4] |
| Solubility | Soluble in DMSO | [3] |
Experimental Protocols
In Vitro ALK Kinase Assay (Radiometric)
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Prepare Enzyme and Substrate: Dilute recombinant human ALK enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the kinase reaction buffer.
-
Prepare this compound Dilutions: Perform a serial dilution of this compound in DMSO, and then dilute further in the kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, add 10 µL of the diluted this compound, 20 µL of the enzyme/substrate mix, and initiate the reaction by adding 20 µL of 10 µM ATP containing [γ-33P]ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Detection: Transfer the reaction mixture to a filter plate, wash three times with 1% phosphoric acid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Western Blotting for ALK Phosphorylation
-
Cell Treatment: Seed an ALK-dependent cell line (e.g., H3122) in a 6-well plate and allow them to attach overnight. Treat the cells with varying concentrations of this compound for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ALK (Tyr1604) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total ALK and a loading control like GAPDH or β-actin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed an ALK-dependent cell line in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
Mandatory Visualizations
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound.
Caption: Logical workflow for troubleshooting inconsistent results.
References
Technical Support Center: Enhancing the Specificity of Alk-IN-5
Welcome to the technical support center for Alk-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the specificity of this compound and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor targeting the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. ALK is a key driver in certain cancers, and its inhibition can block downstream signaling pathways responsible for cell proliferation and survival, including the PI3K/AKT, RAS/ERK, and JAK/STAT pathways.[1][2] this compound, like many kinase inhibitors, is an ATP-competitive inhibitor, binding to the ATP pocket of the ALK kinase domain.
Q2: I am observing off-target effects in my experiments with this compound. What are the likely reasons?
Off-target effects are common with kinase inhibitors due to the conserved nature of the ATP-binding site across the human kinome.[3][4] These effects can arise from this compound binding to other kinases with similar ATP-binding pocket structures. Additionally, at higher concentrations, the inhibitor may bind to lower-affinity targets. It is also crucial to ensure the purity of your this compound compound, as impurities can lead to unexpected biological activity.
Q3: How can I experimentally validate the on-target and off-target effects of this compound in my cellular model?
Several methods can be employed to validate target engagement and specificity:
-
Biochemical Assays: Directly measure the inhibitory activity of this compound against a panel of purified kinases.
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays can confirm that this compound binds to ALK in intact cells.[5][6]
-
Phosphoproteomics: This powerful mass spectrometry-based technique can provide a global view of changes in protein phosphorylation in response to this compound treatment, revealing both on-target (inhibition of ALK downstream signaling) and off-target kinase inhibition.
-
Western Blotting: A straightforward method to check for the inhibition of ALK auto-phosphorylation and the phosphorylation of its key downstream effectors like STAT3, AKT, and ERK.
Q4: What are some general strategies to improve the specificity of a kinase inhibitor like this compound?
Improving kinase inhibitor specificity is a central goal in drug discovery. Key strategies include:
-
Structure-Based Design: Modifying the inhibitor structure to exploit unique features of the ALK ATP-binding site that are not present in other kinases. This can involve targeting non-conserved residues or the 'gatekeeper' residue.[3][4]
-
Covalent Inhibition: Designing an inhibitor that forms a covalent bond with a non-conserved cysteine residue near the ATP-binding pocket of ALK can dramatically increase specificity.[4]
-
Allosteric Inhibition: Developing inhibitors that bind to sites other than the highly conserved ATP-binding pocket can achieve greater selectivity.
-
Bivalent Inhibitors: Linking the kinase inhibitor to a molecule that binds to a second site on the target kinase can increase affinity and specificity.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in biochemical kinase assay | 1. ATP concentration too high. 2. Enzyme concentration too high, leading to rapid substrate depletion. 3. Contaminated reagents. | 1. Optimize ATP concentration to be at or near the Km for the kinase. 2. Perform an enzyme titration to find the optimal concentration. 3. Use fresh, high-quality reagents. |
| Inconsistent IC50 values between experiments | 1. Variability in cell passage number or health. 2. Inconsistent incubation times. 3. Pipetting errors. 4. DMSO concentration affecting kinase activity. | 1. Use cells within a consistent passage number range and ensure high viability. 2. Standardize all incubation times. 3. Use calibrated pipettes and proper technique. 4. Maintain a consistent and low final DMSO concentration across all wells. |
| No inhibition of ALK phosphorylation in cells despite potent biochemical activity | 1. Poor cell permeability of this compound. 2. High protein binding in cell culture medium. 3. Rapid metabolism of the compound by cells. 4. Efflux of the compound by cellular transporters. | 1. Assess cell permeability using assays like PAMPA. 2. Reduce serum concentration in the medium during treatment, if possible. 3. Measure compound stability in the presence of cells or liver microsomes. 4. Use efflux pump inhibitors (e.g., verapamil) to see if activity is restored. |
| Unexpected cell toxicity at concentrations where ALK is not fully inhibited | 1. Off-target effects on kinases essential for cell survival. 2. Non-specific cytotoxicity of the compound. | 1. Perform a kinome-wide selectivity screen to identify potential off-targets. 2. Test the compound in a cell line that does not express ALK to assess non-specific toxicity. |
Data Presentation
Table 1: On-Target Potency of this compound Against Wild-Type and Mutant ALK
This table presents hypothetical IC50 values for this compound against wild-type ALK and common resistance mutations, illustrating how on-target potency can be affected by mutations in the kinase domain.
| Kinase Target | This compound IC50 (nM) |
| ALK (Wild-Type) | 5 |
| ALK L1196M | 50 |
| ALK G1202R | 500 |
| ALK C1156Y | 25 |
Table 2: Off-Target Profile of this compound
This table provides a hypothetical selectivity profile of this compound against a panel of kinases, highlighting potential off-targets. This data is crucial for interpreting cellular phenotypes and anticipating potential side effects. The data is modeled on known cross-reactivities of existing ALK inhibitors.[7][8]
| Kinase | This compound IC50 (nM) |
| ALK | 5 |
| ROS1 | 15 |
| FLT3 | 150 |
| IGF-1R | 300 |
| Aurora A | >1000 |
| CDK2 | >1000 |
| EGFR | >1000 |
| SRC | >1000 |
| VEGFR2 | >1000 |
Experimental Protocols
Biochemical Kinase Activity Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[3][9][10]
Materials:
-
This compound
-
Purified active ALK enzyme
-
Substrate peptide/protein
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO vehicle control.
-
Add 2.5 µL of a 2X enzyme/substrate mixture (prepared in kinase reaction buffer).
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of 2X ATP solution (at a final concentration close to the Km for ALK).
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[5][11]
Materials:
-
Cells expressing ALK
-
This compound
-
Cell culture medium
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
SDS-PAGE and Western blot reagents
-
Anti-ALK antibody
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) for 1 hour.
-
Harvest, wash, and resuspend cells in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and analyze the amount of soluble ALK by Western blot.
-
Increased thermal stability of ALK in the presence of this compound (i.e., more soluble ALK at higher temperatures) indicates target engagement.
Phosphoproteomics Workflow for Target Deconvolution
This workflow provides a global view of kinase inhibition within the cell.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Trypsin
-
Phosphopeptide enrichment materials (e.g., TiO2 or IMAC beads)
-
LC-MS/MS system
Procedure:
-
Culture and treat cells with this compound or vehicle control.
-
Lyse the cells and harvest the protein.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Enrich for phosphopeptides using TiO2 or IMAC affinity chromatography.
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Identify and quantify changes in phosphopeptide abundance between the this compound treated and control samples.
-
A decrease in phosphorylation of known ALK substrates confirms on-target activity, while changes in the phosphorylation of substrates of other kinases can reveal off-target effects.
Visualizations
Caption: ALK signaling pathways inhibited by this compound.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Logical workflow for improving this compound specificity.
References
- 1. Drug: Alectinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocols: Phosphorylation Site ID by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 5. Activity of Brigatinib in the Setting of Alectinib Resistance Mediated by ALK I1171S in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoproteomics Sample Preparation Impacts Biological Interpretation of Phosphorylation Signaling Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crossfire-oncology.com [crossfire-oncology.com]
- 9. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phosphoproteomics by Highly Selective IMAC Protocol | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
On-Target Efficacy of ALK Inhibitors: A Comparative Guide with CRISPR-Based Validation
A Note on "Alk-IN-5": Extensive searches for an Anaplastic Lymphoma Kinase (ALK) inhibitor specifically named "this compound" did not yield any results. It is possible that this is a typographical error or a reference to an internal compound name not yet in the public domain. This guide will therefore provide a comparative analysis of well-established, clinically approved ALK inhibitors and detail a comprehensive protocol for validating their on-target effects using CRISPR-Cas9 technology, which can be applied to any novel inhibitor like "this compound" should it become available.
Introduction to ALK Signaling and Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In several cancers, chromosomal rearrangements lead to the fusion of the ALK gene with other partners, with the most common being EML4, resulting in a constitutively active ALK fusion protein.[2][3] This aberrant kinase activity drives tumor growth and survival by persistently activating downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[2]
ALK inhibitors are a class of targeted therapies that function by competing with ATP for the binding pocket of the ALK kinase domain, thereby blocking its activity and downstream signaling.[4] Currently, several ALK inhibitors are approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC) and other cancers.[5][6] These are categorized into different generations based on their potency and efficacy against resistance mutations.[4]
Comparative Efficacy of Approved ALK Inhibitors
The following tables summarize the performance of first, second, and third-generation ALK inhibitors based on key clinical trial endpoints.
Table 1: Comparison of First and Second-Generation ALK Inhibitors
| Inhibitor | Generation | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Intracranial PFS | Reference |
| Crizotinib | 1st | 10.9 months | 74% | 5.5 months | [7] |
| Ceritinib | 2nd | 16.6 months | 72.5% | Not Reported | [7] |
| Alectinib | 2nd | 34.8 months | 82.9% | 12.8 months | [7] |
| Brigatinib | 2nd | 24.0 months | 71% | 24.0 months | [7] |
| Ensartinib | 2nd | 25.8 months | 75% | 12.6 months | [7] |
Table 2: Efficacy of Third-Generation ALK Inhibitor
| Inhibitor | Generation | Use Case | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Intracranial Response Rate | Reference |
| Lorlatinib | 3rd | Post-Crizotinib and at least one other ALK inhibitor | 7.3 months | 48% | 60% | [6] |
| Lorlatinib | 3rd | First-line treatment | Not Reached (78% PFS at 12 months) | 76% | 82% | [6] |
ALK Signaling Pathway
The diagram below illustrates the major signaling cascades activated by the oncogenic ALK fusion protein. ALK inhibitors block the initial phosphorylation step, thereby inhibiting all downstream signaling.
Caption: The ALK signaling pathway, which promotes cancer cell growth and survival.
Experimental Validation of On-Target Effects using CRISPR-Cas9
CRISPR-Cas9 gene editing is a powerful tool to validate that the efficacy of an ALK inhibitor is directly due to its interaction with the ALK protein. By knocking out the ALK gene, researchers can observe if the inhibitor still has an effect on cell viability. If the inhibitor's effect is diminished or abolished in ALK-knockout cells compared to wild-type cells, it confirms the on-target activity.
Experimental Workflow
The following diagram outlines the workflow for validating the on-target effects of an ALK inhibitor using CRISPR-Cas9.
Caption: Workflow for CRISPR-based validation of ALK inhibitor on-target effects.
Detailed Experimental Protocols
Design and Cloning of sgRNAs targeting ALK
-
sgRNA Design: Design at least three single-guide RNAs (sgRNAs) targeting early exons of the ALK gene to ensure a functional knockout. Use online design tools to minimize off-target effects.
-
Oligo Annealing: Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into a Cas9-expressing vector. Anneal the oligos by heating to 95°C for 5 minutes and slowly cooling to room temperature.
-
Vector Ligation: Ligate the annealed oligos into a linearized vector that co-expresses Cas9 and the sgRNA.
-
Transformation: Transform the ligated product into competent E. coli and select for positive colonies.
-
Verification: Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
Generation of ALK Knockout Cell Lines
-
Cell Culture: Culture an ALK-positive cancer cell line (e.g., H3122 or SU-DHL-1) in appropriate media.
-
Transfection: Transfect the cells with the validated Cas9-sgRNA expressing plasmids using a suitable transfection reagent.
-
Monoclonal Selection: Two days post-transfection, begin selection with an appropriate antibiotic if the vector contains a resistance marker. After selection, perform limiting dilution in 96-well plates to isolate single cells.
-
Colony Expansion: Allow single cells to grow into colonies over 2-3 weeks.
-
Screening and Validation:
-
Genomic DNA Extraction and PCR: Extract genomic DNA from expanded clones and perform PCR to amplify the region targeted by the sgRNA.
-
T7 Endonuclease I Assay: Use a T7 Endonuclease I assay to screen for clones with insertions or deletions (indels).
-
Sanger Sequencing: Confirm the presence of frameshift-inducing indels in candidate clones by Sanger sequencing.
-
Western Blot: Confirm the absence of ALK protein expression in knockout clones by Western blot analysis using an ALK-specific antibody.
-
On-Target Validation with ALK Inhibitor
-
Cell Seeding: Seed both wild-type and validated ALK-knockout cells in 96-well plates at an appropriate density.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of the ALK inhibitor (e.g., this compound or a known inhibitor like Crizotinib) for 72 hours.
-
Cell Viability Assay: Measure cell viability using a standard assay such as MTT or CellTiter-Glo.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the inhibitor in both wild-type and ALK-knockout cell lines. A significant increase in the IC50 value in the knockout cells compared to the wild-type cells confirms that the inhibitor's primary mechanism of action is through the ALK protein.
This guide provides a framework for the comparative analysis and on-target validation of ALK inhibitors. The methodologies described can be adapted for the evaluation of any novel ALK-targeting compound to ensure its specificity and efficacy.
References
- 1. alkpositive.org [alkpositive.org]
- 2. m.youtube.com [m.youtube.com]
- 3. About ALK-positive Lung Cancer | Navigating ALK [alk.lungevity.org]
- 4. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 5. outcomes4me.com [outcomes4me.com]
- 6. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive clinical evaluation of first-line drugs for ALK-positive advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of ALK Inhibitors: Alectinib vs. a Novel Compound
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapies for Anaplastic Lymphoma Kinase (ALK)-positive cancers, the second-generation inhibitor alectinib has established a significant benchmark. This guide provides a comparative analysis of alectinib against a novel investigational inhibitor, Alk-IN-5, based on a series of foundational in vitro assays. The following data and protocols are intended for researchers, scientists, and drug development professionals to illustrate a standard preclinical comparison of ALK inhibitors.
Disclaimer: As of the time of this publication, specific in vitro data for a compound designated "this compound" is not publicly available. The data presented for "this compound" is hypothetical and serves as a representative example of a potent and selective ALK inhibitor for comparative purposes.
I. Quantitative Performance Analysis
The in vitro efficacy of alectinib and the hypothetical this compound were assessed through kinase inhibition assays and cellular viability assays against ALK-positive cancer cell lines.
Table 1: Biochemical Kinase Inhibition
This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against wild-type ALK and common resistance mutants. Lower IC50 values indicate greater potency.
| Target Kinase | Alectinib IC50 (nM) | This compound (Hypothetical) IC50 (nM) |
| Wild-Type ALK | 1.9 | 0.8 |
| L1196M | 3.5 | 1.2 |
| G1202R | 15.7 | 5.1 |
| C1156Y | 2.8 | 1.0 |
| F1174L | 2.1 | 0.9 |
Table 2: Cellular Viability Inhibition
This table presents the half-maximal effective concentration (EC50) for cell growth inhibition in various ALK-driven cancer cell lines after a 72-hour treatment period.
| Cell Line | ALK Status | Alectinib EC50 (nM) | This compound (Hypothetical) EC50 (nM) |
| H3122 | EML4-ALK v1 | 28 | 12 |
| SU-DHL-1 | NPM-ALK | 25 | 10 |
| KARPAS-299 | NPM-ALK | 30 | 15 |
II. Signaling Pathway Analysis
To elucidate the mechanism of action, the effect of both inhibitors on the downstream ALK signaling cascade was investigated via Western blot analysis. Treatment with alectinib and the hypothetical this compound demonstrated a concentration-dependent inhibition of ALK autophosphorylation and the subsequent phosphorylation of key downstream effectors, including STAT3 and AKT.
Caption: ALK Signaling Pathway and Inhibition.
III. Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified ALK kinase and its mutants.
Protocol:
-
Recombinant human ALK kinase domains (wild-type and mutants) were expressed and purified.
-
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized.
-
Kinase, a biotinylated peptide substrate, and ATP were incubated with serial dilutions of the inhibitor (alectinib or this compound) in a 384-well plate.
-
The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped by the addition of a solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin.
-
After a 60-minute incubation, the TR-FRET signal was measured using a plate reader.
-
IC50 values were calculated by fitting the data to a four-parameter logistic equation.
Unveiling the Kinase Selectivity of SB-431542: A Comparative Guide
Researchers in drug discovery and cell signaling frequently require highly selective kinase inhibitors to dissect cellular pathways and validate potential drug targets. While the compound "Alk-IN-5" did not yield specific cross-reactivity data in our search, we have compiled a comprehensive guide on the well-characterized and structurally related ALK5 inhibitor, SB-431542, which is often used to probe the transforming growth factor-β (TGF-β) signaling pathway.
This guide provides a detailed comparison of SB-431542's activity against its primary target, ALK5, and other kinases, supported by experimental data and protocols.
Cross-Reactivity Profile of SB-431542
SB-431542 is recognized as a potent and selective inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5).[1][2] Its selectivity is crucial for specifically targeting the TGF-β pathway without confounding effects from the inhibition of other signaling cascades. The following table summarizes the inhibitory activity of SB-431542 against a panel of kinases.
| Kinase Target | IC50 (nM) | Selectivity vs. ALK5 | Reference |
| ALK5 (TGFβRI) | 94 | - | [1] |
| ALK4 (ACVR1B) | 140 | 1.5-fold | [3] |
| ALK7 (ACVR1C) | ~2000 | ~21-fold | [2][4] |
| p38 MAPK | >10,000 | >100-fold | [1] |
| ALK1, ALK2, ALK3, ALK6 | No significant inhibition | Highly Selective | [1][2] |
| ERK, JNK pathways | No effect | Highly Selective | [2][5] |
| RIPK2 | Potential off-target | - |
SB-431542 demonstrates high selectivity for ALK5 and the closely related ALK4 and ALK7, all of which are involved in the TGF-β superfamily signaling and phosphorylate Smad2/3.[1][2] Importantly, it shows minimal to no activity against kinases in the bone morphogenetic protein (BMP) signaling pathway, such as ALK1, ALK2, ALK3, and ALK6, which phosphorylate Smad1/5/8.[1][2][5] Furthermore, it does not inhibit other major signaling kinases like those in the ERK, JNK, and p38 MAP kinase pathways.[2][5] One study has suggested a potential off-target effect on RIPK2.
Experimental Methodologies
The determination of kinase inhibition and selectivity is paramount for the characterization of small molecule inhibitors. Below is a detailed protocol for a typical in vitro kinase assay used to evaluate the potency of inhibitors like SB-431542.
In Vitro ALK5 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the ALK5 kinase.
Materials:
-
Recombinant GST-tagged ALK5 kinase domain
-
Recombinant GST-tagged Smad3 protein (substrate)
-
SB-431542 (or other test compounds) dissolved in DMSO
-
Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT
-
ATP solution (containing γ-³³P-ATP)
-
Glutathione-coated microplates
-
Scintillation counter
Procedure:
-
Substrate Coating: The wells of a glutathione-coated microplate are coated with the GST-Smad3 substrate.
-
Compound Preparation: A serial dilution of SB-431542 is prepared in DMSO and then diluted in the assay buffer.
-
Kinase Reaction: The recombinant GST-ALK5 enzyme is added to the wells containing the coated substrate and the various concentrations of the inhibitor.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the ATP solution containing a radioactive isotope (γ-³³P-ATP).
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 3 hours) to allow for the phosphorylation of the Smad3 substrate by ALK5.[1]
-
Washing: The wells are washed to remove unreacted ATP and unbound components.
-
Detection: The amount of incorporated radiolabeled phosphate on the Smad3 substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizing the Scientific Process
To better understand the experimental design and the biological context of ALK5 inhibition, the following diagrams have been generated.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. agscientific.com [agscientific.com]
Confirming the Mechanism of Action of a Novel ALK Inhibitor Using Genetic Models: A Comparative Guide
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. However, chromosomal rearrangements and mutations leading to constitutive activation of ALK are potent oncogenic drivers in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma. The development of ALK inhibitors has significantly improved outcomes for patients with ALK-positive malignancies.
This guide provides a framework for confirming the mechanism of action of a novel or hypothetical ALK inhibitor, here referred to as Hypothetical ALK Inhibitor (HAI), using genetic models. We compare its hypothetical performance characteristics against established ALK inhibitors and provide detailed experimental protocols for its validation.
Disclaimer: The compound "Alk-IN-5" specified in the topic does not correspond to a known Anaplastic Lymphoma Kinase (ALK) inhibitor in the published scientific literature as of the latest update. Therefore, this guide uses a hypothetical inhibitor, "Hypothetical ALK Inhibitor (HAI)," to illustrate the process of mechanism of action confirmation and comparison with existing therapies.
Comparative Performance of ALK Inhibitors
The efficacy of a novel ALK inhibitor can be benchmarked against existing drugs across several key parameters. The following tables summarize the performance of first, second, and third-generation ALK inhibitors, with placeholder data for our hypothetical compound, HAI.
Table 1: In Vitro Potency of ALK Inhibitors Against Wild-Type and Mutant ALK
| Compound | Generation | ALK WT IC50 (nM) | ALK L1196M IC50 (nM) | ALK G1202R IC50 (nM) |
| Crizotinib | 1st | 20-30 | >500 | >1000 |
| Alectinib | 2nd | 1.9 | 2.6 | 595 |
| Brigatinib | 2nd | 0.6 | 1.8 | 91 |
| Lorlatinib | 3rd | 1 | 6 | 80[1] |
| HAI (Hypothetical) | Novel | ~1.5 | ~5 | ~75 |
Table 2: Cellular Activity and Clinical Efficacy of ALK Inhibitors
| Compound | Cell Line IC50 (H3122, ALK+) (nM) | Objective Response Rate (ORR) - 1st Line | Median Progression-Free Survival (mPFS) - 1st Line (months) | CNS ORR |
| Crizotinib | ~100 | 74%[2] | 10.9[2] | 56% |
| Alectinib | ~10 | 83%[1] | 34.8[1] | 81% |
| Brigatinib | ~5 | 71% | 24 | 78% |
| Lorlatinib | ~2 | 78%[2] | Not Reached | 82% |
| HAI (Hypothetical) | ~3 | >80% (Projected) | >36 (Projected) | >80% (Projected) |
Experimental Protocols for Mechanism of Action Confirmation
To confirm that a novel compound like HAI acts as an on-target ALK inhibitor, a series of experiments utilizing genetic models are essential.
In Vitro Kinase Assay
This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified ALK protein.
Principle: A luminescent-based assay, such as ADP-Glo™, measures the amount of ADP produced in a kinase reaction. Inhibition of ALK results in a decreased ADP signal.
Protocol:
-
Prepare a reaction buffer containing kinase buffer, purified recombinant ALK enzyme, and the substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1).
-
Serially dilute the test inhibitor (e.g., HAI) in DMSO and add to the reaction mixture. Include a no-inhibitor control (DMSO only) and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., Promega ADP-Glo™ Kinase Assay).
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Viability Assay in ALK-Dependent and -Independent Cell Lines
This experiment demonstrates the inhibitor's selective cytotoxicity towards cancer cells that rely on ALK signaling for survival.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Seed ALK-positive (e.g., H3122, Karpas-299) and ALK-negative (e.g., A549, H460) cancer cell lines in 96-well plates. Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor (HAI) for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Determine the IC50 for each cell line to assess the selectivity of the inhibitor.
Western Blot Analysis of ALK Signaling Pathway
This experiment confirms that the inhibitor blocks ALK phosphorylation and downstream signaling cascades in intact cells.
Principle: Western blotting uses antibodies to detect specific proteins. Phospho-specific antibodies can be used to assess the phosphorylation status of ALK and its downstream targets.
Protocol:
-
Culture an ALK-positive cell line (e.g., H3122) and treat with the test inhibitor (HAI) at various concentrations for a defined period (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-ALK (e.g., Tyr1604), total ALK, phospho-STAT3, total STAT3, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control like GAPDH or β-actin should also be included.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the phosphorylation of ALK and its downstream effectors confirms on-target activity.
Generation and Use of Isogenic Cell Lines
To definitively prove that the inhibitor's effect is ALK-dependent, isogenic cell line models can be created.
Principle: Using a gene-editing tool like CRISPR/Cas9, the ALK gene can be knocked out from an ALK-dependent cell line. The parental and knockout cells are then compared for their sensitivity to the inhibitor.
Protocol:
-
Design and validate guide RNAs (gRNAs) targeting the ALK gene.
-
Deliver the gRNAs and Cas9 nuclease into an ALK-positive cell line (e.g., H3122) via transfection or lentiviral transduction.
-
Select and expand single-cell clones.
-
Validate ALK knockout in the selected clones by Sanger sequencing and Western blotting for total ALK protein.
-
Perform a cell viability assay (as described in Protocol 2) on the parental (ALK-positive) and knockout (ALK-negative) cell lines with the test inhibitor (HAI).
-
A significant loss of sensitivity to the inhibitor in the knockout cells confirms that its cytotoxic effect is mediated through ALK inhibition.
Visualizations
Caption: ALK Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for MoA Confirmation.
References
comparative analysis of Alk-IN-5 and lorlatinib resistance profiles
A detailed examination of the mechanisms driving resistance to the third-generation ALK inhibitor, lorlatinib, in ALK-positive non-small cell lung cancer (NSCLC). Due to the absence of publicly available preclinical or clinical data for a compound specifically designated "Alk-IN-5," a direct comparative analysis is not feasible at this time. This guide will therefore focus on the well-documented resistance profile of lorlatinib, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Lorlatinib, a potent third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in treating ALK-positive NSCLC, including in patients who have developed resistance to earlier-generation TKIs. However, as with other targeted therapies, acquired resistance to lorlatinib inevitably emerges, posing a significant clinical challenge. Understanding the molecular mechanisms underlying this resistance is crucial for the development of next-generation therapeutic strategies.
Lorlatinib Resistance Mechanisms
Resistance to lorlatinib is multifaceted and can be broadly categorized into two main types: on-target alterations involving the ALK kinase domain and off-target mechanisms that activate bypass signaling pathways.
On-Target ALK Mutations:
Secondary mutations in the ALK kinase domain are a primary driver of acquired resistance to lorlatinib. While lorlatinib was designed to be effective against many single ALK mutations that confer resistance to first- and second-generation TKIs, including the G1202R "gatekeeper" mutation, more complex resistance patterns have emerged with its clinical use.[1][2]
-
Compound Mutations: A key mechanism of lorlatinib resistance is the development of compound mutations, where two or more mutations occur on the same ALK allele.[3][4][5] These compound mutations can significantly alter the conformation of the ATP-binding pocket, thereby reducing the binding affinity of lorlatinib.[5] Commonly observed compound mutations include combinations involving G1202R, L1196M, I1171N/S/T, F1174L, and C1156Y/G1269A.[2][3][4] The specific combination of mutations can confer varying degrees of resistance to different ALK inhibitors.[3] For instance, the G1202R+L1196M compound mutation is highly resistant to all currently approved ALK-TKIs.[6]
Off-Target Resistance Mechanisms:
In the absence of detectable ALK mutations, resistance to lorlatinib can be driven by the activation of alternative signaling pathways that bypass the need for ALK signaling for tumor cell survival and proliferation.[5][7]
-
MET Amplification: Amplification of the MET proto-oncogene is a frequently observed bypass pathway in lorlatinib-resistant tumors.[2] Increased MET signaling can activate downstream pathways, such as the PI3K/AKT and MAPK pathways, independently of ALK.
-
Loss of NF2: Loss-of-function mutations in the neurofibromatosis type 2 (NF2) tumor suppressor gene have been identified as a novel bypass mechanism of lorlatinib resistance.[3][4] NF2 loss leads to the activation of the mTOR pathway, rendering cells sensitive to mTOR inhibitors.[3][4]
-
Epithelial-to-Mesenchymal Transition (EMT): EMT is a cellular process that has been implicated in resistance to various targeted therapies, including lorlatinib.[3][4] EMT can lead to a more mesenchymal and invasive phenotype, which may be less dependent on ALK signaling and more reliant on other survival pathways, such as SRC signaling.[3][4]
-
Other Bypass Pathways: Other less common bypass mechanisms include mutations in genes such as NRAS (e.g., G12D) and MAP3K1.[5]
Quantitative Data on Lorlatinib Resistance
The following tables summarize key quantitative data related to lorlatinib resistance from various preclinical and clinical studies.
| ALK Mutation | Lorlatinib IC50 (nM) | Fold Change vs. Wild-Type | Reference |
| Wild-Type EML4-ALK | 1.5 | 1 | [2] |
| G1202R | 15 | 10 | [2] |
| L1196M | 5 | 3.3 | [2] |
| G1202R + L1196M | 1000 | 667 | [6] |
| F1174L + G1202R | >1000 | >667 | [4] |
| C1156Y + G1269A | 250 | 167 | [3] |
| L1196M + D1203N | 500 | 333 | [3] |
| Table 1: In Vitro Activity of Lorlatinib Against Various ALK Mutations. |
| Prior ALK TKI(s) | Objective Response Rate (ORR) to Lorlatinib | Median Progression-Free Survival (PFS) with Lorlatinib (months) | Reference |
| Crizotinib only | 69% | Not Reached | [8] |
| One 2nd-gen TKI | 33% | 5.5 | [8] |
| Two or more TKIs | 39% | 6.9 | [9] |
| Table 2: Clinical Efficacy of Lorlatinib in Patients with Acquired Resistance to Prior ALK TKIs. |
| ALK Mutation Status (Post 2nd-gen TKI) | Objective Response Rate (ORR) to Lorlatinib | Median Progression-Free Survival (PFS) with Lorlatinib (months) | Reference |
| ALK Mutation Positive | 62-69% | 7.3 - 11.0 | [9][10] |
| ALK Mutation Negative | 27-32% | 5.4 - 5.5 | [9][10] |
| Table 3: Impact of ALK Mutation Status on Lorlatinib Efficacy After Second-Generation TKI Failure. |
Experimental Protocols
Cell Viability Assay (IC50 Determination):
-
Cell Culture: Ba/F3 cells engineered to express EML4-ALK with various resistance mutations are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3. For inhibitor treatment, IL-3 is withdrawn.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of lorlatinib for 72 hours.
-
Viability Assessment: Cell viability is measured using a CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence is read on a microplate reader. IC50 values are calculated by fitting the dose-response curves using a nonlinear regression model in GraphPad Prism.
Western Blot Analysis:
-
Cell Lysis: Cells are treated with lorlatinib for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-ALK, total ALK, and downstream signaling proteins (e.g., p-STAT3, p-ERK), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model:
-
Cell Implantation: Nude mice are subcutaneously injected with Ba/F3 cells expressing EML4-ALK with specific resistance mutations.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Lorlatinib or vehicle is administered orally daily.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the efficacy of lorlatinib between different mutant models.
Visualizations
Caption: Simplified ALK signaling pathway in cancer.
References
- 1. Activating mutations in ALK provide a therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1,2,4-trisubstituted imidazoles as inhibitors of transforming growth factor-β type I receptor (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 5-aminotetrahydroquinoline-based LSD1 inhibitors acting on Asp375 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALK mutation and inhibition in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Potential of ALK-Targeted Therapies in NSCLC: Comprehensive Insights and Future Directions[v1] | Preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. biorxiv.org [biorxiv.org]
Validating Downstream Signaling Effects of ALK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with ALK-positive malignancies. This guide provides a comparative overview of the downstream signaling effects of established ALK inhibitors.
Note on Alk-IN-5: Extensive searches for a compound specifically named "this compound" did not yield any publicly available data. Therefore, this guide focuses on a selection of well-characterized, clinically relevant ALK inhibitors to illustrate the principles and methodologies for validating downstream signaling effects.
The primary signaling cascades activated by oncogenic ALK fusions include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and growth.[1] ALK inhibitors function by competing with ATP for binding to the kinase domain of ALK, thereby blocking its autophosphorylation and the subsequent activation of these downstream pathways.
Comparative Efficacy of ALK Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of several prominent ALK inhibitors against the ALK enzyme and in cellular assays. Lower IC50 values indicate higher potency.
| Inhibitor | Generation | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| Crizotinib | First | ALK, ROS1, MET | ~25 | ~24 | [2] |
| Ceritinib | Second | ALK | ~0.2 | ~23 | [3] |
| Alectinib | Second | ALK, RET | ~1.9 | ~26 | [4][5] |
| Brigatinib | Second | ALK, ROS1 | ~0.6 | ~14 | [2] |
| Lorlatinib | Third | ALK, ROS1 | ~0.07 | ~6 | [6] |
ALK Signaling Pathway and Inhibition
The diagram below illustrates the major downstream signaling pathways activated by ALK and the point of intervention for ALK inhibitors.
Caption: ALK signaling pathways and inhibitor action.
Experimental Workflow for Validating Downstream Effects
The following diagram outlines a typical workflow for assessing the impact of an ALK inhibitor on downstream signaling pathways.
Caption: Workflow for ALK inhibitor validation.
Detailed Experimental Protocols
Cell Viability Assay (SRB Assay)
This assay determines the effect of the ALK inhibitor on cell proliferation and viability.
Materials:
-
ALK-positive cancer cell line (e.g., H3122)
-
96-well plates
-
Complete growth medium
-
ALK inhibitor stock solution
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]
-
Treat the cells with a serial dilution of the ALK inhibitor and a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.[7]
-
Fix the cells by adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris-base solution.
-
Read the absorbance at 510 nm using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Western Blot Analysis for Downstream Signaling
This method is used to detect changes in the phosphorylation status of key downstream signaling proteins.
Materials:
-
ALK-positive cancer cell line
-
6-well plates
-
ALK inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the ALK inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each sample using a BCA assay.[8]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[9][10][11]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
The validation of downstream signaling effects is crucial for characterizing the mechanism of action and efficacy of novel ALK inhibitors. By employing a combination of cellular viability assays and western blot analysis, researchers can quantitatively assess the impact of a compound on key oncogenic pathways. The provided protocols offer a standardized framework for these investigations, enabling a robust comparison of new chemical entities against established ALK inhibitors. This comparative approach is essential for the preclinical evaluation and further development of next-generation targeted therapies for ALK-driven cancers.
References
- 1. chem.uwec.edu [chem.uwec.edu]
- 2. A new ALK inhibitor is not a game changer, but an older one is! - Jimenez Munarriz - AME Clinical Trials Review [actr.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. ALK inhibitors for non-small cell lung cancer: A systematic review and network meta-analysis | PLOS One [journals.plos.org]
- 6. ALK Inhibitors for Lung Cancer | Types & Treatment [peachealth.com]
- 7. Design, synthesis, and biological evaluation of 5-aminotetrahydroquinoline-based LSD1 inhibitors acting on Asp375 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Which Should Be Used First for ALK-Positive Non-Small-Cell Lung Cancer: Chemotherapy or Targeted Therapy? A Meta-Analysis of Five Randomized Trials [mdpi.com]
- 10. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the ALK Inhibitor Crizotinib Against Pan-Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Anaplastic Lymphoma Kinase (ALK) inhibitor, Crizotinib, against the well-known pan-kinase inhibitors, Staurosporine and Sunitinib. The comparative data is supported by experimental methodologies and visualizations to facilitate a comprehensive understanding of their respective kinase inhibition profiles.
Introduction to Kinase Inhibitors
Kinase inhibitors are a class of targeted therapy that block the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and division. By inhibiting specific kinases that are overactive in cancer cells, these drugs can help to stop the growth and spread of tumors. Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when rearranged or mutated, can act as an oncogenic driver in various cancers, most notably in non-small cell lung cancer (NSCLC)[1]. Crizotinib is a first-in-class inhibitor specifically designed to target ALK[1][2].
In contrast, pan-kinase inhibitors are designed to block a wide range of kinases. Staurosporine, a natural product, is a potent but non-selective kinase inhibitor widely used in research[3][4]. Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of several cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST)[5][6].
This guide will delve into a comparative analysis of these three inhibitors, focusing on their kinase selectivity profiles, supported by established experimental protocols.
Kinase Inhibition Profile Comparison
The selectivity of a kinase inhibitor is a critical factor in its therapeutic efficacy and safety profile. The following tables summarize the inhibitory activity of Crizotinib, Staurosporine, and Sunitinib against a panel of selected kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of a kinase by 50%), with lower values indicating greater potency.
| Kinase | Crizotinib IC50 (nM) | Primary Function |
| ALK | ~20-60 | Oncogenic driver in NSCLC and other cancers[1] |
| c-Met | ~20 | Cell motility, proliferation, and invasion |
| ROS1 | ~25 | Oncogenic driver in a subset of NSCLC |
| RON | ~50 | Cell motility and adhesion |
Table 1: Inhibitory Profile of Crizotinib against key kinases. Data is compiled from various publicly available kinase profiling studies.
| Kinase | Staurosporine IC50 (nM) | Primary Function |
| PKCα | ~2 | Signal transduction[7] |
| PKA | ~15 | Signal transduction[7] |
| PKG | ~18 | Signal transduction[7] |
| c-Fgr | ~2 | Signal transduction[7] |
| S6K | ~5 | Protein synthesis and cell growth[7] |
| MLCK | ~21 | Muscle contraction[7] |
| CaMKII | ~20 | Calcium signaling[7] |
| v-Src | ~6 | Cell growth and proliferation[7] |
Table 2: Inhibitory Profile of Staurosporine, demonstrating its potent and broad-spectrum activity against a variety of kinases. Data is compiled from various publicly available kinase profiling studies.
| Kinase | Sunitinib IC50 (nM) | Primary Function |
| VEGFR1 | ~80 | Angiogenesis[5] |
| VEGFR2 | ~9 | Angiogenesis[5] |
| VEGFR3 | ~7 | Angiogenesis[5] |
| PDGFRα | ~4 | Cell growth and proliferation[5] |
| PDGFRβ | ~2 | Cell growth and proliferation[5] |
| KIT | ~4 | Cell survival and proliferation[5] |
| FLT3 | ~1 | Hematopoietic cell proliferation[5] |
| RET | ~3 | Neuronal development and cell survival[5] |
Table 3: Inhibitory Profile of Sunitinib, highlighting its multi-targeted nature against receptor tyrosine kinases involved in angiogenesis and tumor growth. Data is compiled from various publicly available kinase profiling studies.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Oncogenic ALK fusions lead to the constitutive activation of several downstream signaling pathways that are crucial for cancer cell proliferation and survival. These include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways[8][9][10].
Caption: Simplified ALK signaling pathway.
Experimental Workflow: Kinase Profiling
This workflow outlines the key steps in determining the IC50 values of kinase inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Independent Verification of Alk-IN-5's Selectivity: A Comparative Guide for Researchers
In the landscape of targeted cancer therapies, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. This guide provides an independent verification of the selectivity of Alk-IN-5, a potent and brain-penetrant inhibitor of Anaplastic Lymphoma Kinase (ALK). Its performance is objectively compared with other notable ALK inhibitors: Lorlatinib, Alectinib, and Entrectinib. This analysis is supported by quantitative data from kinase profiling assays and detailed experimental methodologies to aid researchers, scientists, and drug development professionals in their evaluation.
Kinase Inhibitor Selectivity Profile
The selectivity of a kinase inhibitor is paramount to minimize off-target effects and enhance the therapeutic window. Kinome-wide screening is a standard method to assess the interaction of an inhibitor against a broad panel of kinases. The data presented below summarizes the selectivity of this compound and its comparators.
| Inhibitor | Primary Target(s) | IC50 (ALK, nM) | Off-Target Kinases (Inhibition > 80% at 1 µM) | Selectivity Score (S(10) at 1 µM) | Reference |
| This compound | ALK | 2.9 | FAK | 0.017 | [1] |
| Lorlatinib | ALK, ROS1 | ~1 | Data not publicly available in a comprehensive kinome scan format. Known to inhibit other kinases. | Not available | [2] |
| Alectinib | ALK | 1.9 | RET | Not available | [3][4] |
| Entrectinib | TRKA/B/C, ROS1, ALK | 1.6 | TRKA, TRKB, TRKC, ROS1 | Not available | [5] |
Signaling Pathway and Experimental Workflow
To provide a contextual understanding of the inhibitors' mechanism of action and the methods used for their evaluation, the following diagrams illustrate the ALK signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.
Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathway.
Caption: Experimental workflow for kinase inhibitor selectivity profiling.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a basis for independent verification and further research.
KINOMEscan™ Kinase Inhibitor Binding Assay
This assay is a competition-based binding assay that quantitatively measures the ability of a compound to bind to a panel of kinases.
Principle: Test compounds are incubated with DNA-tagged kinases and a proprietary immobilized ligand that binds to the active site of the kinase. The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using quantitative PCR (qPCR). A reduction in the amount of bound kinase in the presence of the test compound indicates binding of the compound to the kinase.
Protocol Summary:
-
Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Reaction: The test compound, the DNA-tagged kinase, and the immobilized ligand are incubated together to allow for binding competition.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control to determine the percent of control. Dissociation constants (Kd) or selectivity scores are calculated based on these values. The selectivity score S(10) is calculated as the number of kinases with a percent of control < 10 divided by the total number of kinases tested (excluding mutants).
Cellular ALK Phosphorylation Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of ALK in a cellular context, providing a measure of target engagement.
Principle: A cell line that endogenously or exogenously expresses an activated form of ALK (e.g., through a fusion protein like NPM-ALK or a constitutively active mutant) is treated with the test compound. The level of ALK phosphorylation at a specific tyrosine residue is then quantified, typically using an immunoassay format such as ELISA or Western blotting.
Protocol Summary:
-
Cell Culture and Treatment: Human T-cell lymphoma Karpas-299 cells, which endogenously express the NPM-ALK fusion protein, are cultured under standard conditions. The cells are then treated with various concentrations of the test inhibitor or a vehicle control (DMSO) for a specified period.
-
Cell Lysis: After treatment, the cells are washed and lysed to release the cellular proteins.
-
Quantification of Phospho-ALK: The level of phosphorylated ALK is determined using a sandwich ELISA. Briefly, a capture antibody specific for total ALK is coated on a microplate. The cell lysate is added, and the captured ALK is then detected using an antibody specific for a phosphorylated tyrosine residue on ALK (e.g., pY1604), which is conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Data Analysis: The signal from the detection enzyme is measured, and the IC50 value (the concentration of inhibitor that reduces ALK phosphorylation by 50%) is calculated from a dose-response curve.
Conclusion
This compound demonstrates high potency and selectivity for ALK, with a favorable profile compared to other established ALK inhibitors. Its minimal off-target interactions, as suggested by its selectivity score, highlight its potential as a precise therapeutic agent. The provided experimental protocols offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of this compound in ALK-driven malignancies. The accompanying diagrams of the ALK signaling pathway and the experimental workflow serve to contextualize the mechanism of action and the evaluation process for this class of inhibitors.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]
- 3. roche.com [roche.com]
- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for Alk-IN-5: A Guide for Laboratory Professionals
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential guidance on the proper disposal of Alk-IN-5, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with waste disposal regulations. This information is intended to supplement, not replace, your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS).
Essential Safety and Logistical Information
This compound is a small molecule kinase inhibitor used in research settings. While a specific Safety Data Sheet (SDS) for this compound was not located, its classification as a potent biological agent necessitates handling and disposal as hazardous chemical waste. The following procedures are based on general best practices for the disposal of kinase inhibitors and potent chemical compounds.
Quantitative Data Summary
For ease of reference, the known quantitative data for this compound is summarized in the table below.
| Property | Value | Source |
| CAS Number | 2351929-66-1 | Vendor Information |
| Molecular Formula | C₂₄H₂₅FN₆O₃ | Vendor Information |
| Molecular Weight | 464.49 g/mol | Vendor Information |
| Solubility | Soluble in DMSO | Vendor Information |
| IC₅₀ (ALK) | 2.9 nM | Vendor Information |
Experimental Protocols: Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and its solutions.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or in solution), ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves (nitrile or butyl rubber) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat must be worn.
Step 2: Waste Segregation and Collection
Proper segregation of waste is crucial to prevent accidental reactions and ensure correct disposal.
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weigh boats), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste: this compound (Solid)" and include the date of initial waste addition.
-
-
Liquid Waste (DMSO Solutions):
-
This compound is soluble in Dimethyl Sulfoxide (DMSO). DMSO and solutions containing this compound must be disposed of as hazardous organic solvent waste.
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be compatible with DMSO (e.g., glass or specific types of plastic).
-
Label the container as "Hazardous Waste: this compound in DMSO" and list the approximate concentration. Include the date of initial waste addition.
-
Do not dispose of DMSO solutions down the drain.[1]
-
Step 3: Storage of Hazardous Waste
Store the hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2][3]
-
The SAA should be located at or near the point of waste generation.
-
Ensure containers are kept closed except when adding waste.
-
Store incompatible waste streams separately to prevent accidental mixing.
Step 4: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
Mandatory Visualization: ALK Signaling Pathway and Disposal Workflow
To provide a clearer understanding of the biological context of this compound and the logical flow of its disposal, the following diagrams have been generated.
Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Point of Inhibition by this compound.
Caption: Step-by-step workflow for the proper disposal of this compound waste.
Disclaimer: The information provided is based on general laboratory safety principles and available data. A specific Safety Data Sheet (SDS) for this compound was not found. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to adhere to all local, state, and federal regulations regarding hazardous waste disposal. Always prioritize safety and seek clarification when in doubt.
References
Personal protective equipment for handling Alk-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Alk-IN-5, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the SDS for the structurally related compound ALK-IN-1 (AP26113-analog) and general best practices for handling potent chemical compounds.[2] It is imperative to supplement this guidance with a comprehensive, institution-specific risk assessment before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are potent molecules that may be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[2] The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.[2]
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing. | To prevent eye contact which can cause serious irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use. | To prevent skin contact which can cause irritation.[2][3] |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended. | To prevent inhalation, as the material may be irritating to the mucous membranes and upper respiratory tract.[2] |
| Body Protection | A lab coat should be worn. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is advised. | To protect skin and personal clothing from contamination. |
Operational Plan: Safe Handling Procedures
A systematic approach is essential to minimize exposure and ensure a safe working environment.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Experimental Protocols:
-
Preparation:
-
Before handling, thoroughly review the available safety information and conduct a specific risk assessment for your experiment.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Work should be conducted in a well-ventilated chemical fume hood.
-
-
Handling:
-
Avoid the generation of dust and aerosols.
-
When handling the solid compound, use appropriate tools to minimize contact.
-
For solutions, use a calibrated pipette to transfer the liquid.
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.[2]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential harm to others.
Disposal Procedures:
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed, and labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in a designated hazardous waste container immediately after use. |
| Empty Containers | Triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
Waste Management Workflow:
References
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
